molecular formula C8H8O4 B183862 Ethyl 4-oxo-4H-pyran-2-carboxylate CAS No. 1551-45-7

Ethyl 4-oxo-4H-pyran-2-carboxylate

Cat. No.: B183862
CAS No.: 1551-45-7
M. Wt: 168.15 g/mol
InChI Key: YMLYKYFIFFAKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4H-pyran-2-carboxylate, also known as ethyl comanate, is a simple yet versatile heterocyclic ester that serves as a valuable precursor in the synthesis of various fused-ring heterocyclic systems . First mentioned in the scientific literature in the 19th century, this compound has recently been the subject of modern analytical characterization, with its complete 13C NMR spectrum and X-ray crystal structure reported for the first time in 2024 . The X-ray structure reveals a planar heterocyclic ring and a crystal packing stabilized by weak C–H⋯O=C hydrogen bonds, forming distinctive double ribbons of molecules . The comprehensive NMR data, including C–H coupling constants, provides researchers with critical insights into the electronic structure and hybridisation of the molecule . This compound is offered for Industrial and Scientific Research purposes . It is supplied as a high-purity solid and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Please refer to the Safety Data Sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxopyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYKYFIFFAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497315
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-45-7
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1551-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate from Chelidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 4-oxo-4H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development, from the readily available starting material, chelidonic acid. The synthesis proceeds through a two-step pathway involving a selective monoesterification followed by a thermal decarboxylation. This guide provides comprehensive experimental protocols, quantitative data, and visual workflows to ensure clarity and reproducibility for researchers in the field.

Introduction

Chelidonic acid, or 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a natural product that can be synthesized from diethyl oxalate and acetone.[1][2] Its structure provides a versatile scaffold for the synthesis of various pyran derivatives. This compound, also known as ethyl comanate, is a key intermediate in the synthesis of more complex molecules, including fused-ring heterocyclic systems.[3] The synthetic route described herein involves the selective esterification of one of the carboxylic acid groups of chelidonic acid to yield monoethyl chelidonate, which is subsequently decarboxylated to afford the target compound.[3]

Reaction Pathway

The overall transformation from chelidonic acid to this compound is a two-step process. The first step is a selective monoesterification of the dicarboxylic acid, followed by the thermal decarboxylation of the resulting monoester.

Reaction_Pathway Overall Reaction Pathway Chelidonic_Acid Chelidonic Acid (4-Oxo-4H-pyran-2,6-dicarboxylic acid) Monoethyl_Chelidonate Monoethyl Chelidonate (Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate) Chelidonic_Acid->Monoethyl_Chelidonate Selective Monoesterification (Ethanol, Acid Catalyst) Ethyl_Pyran_Carboxylate This compound (Ethyl Comanate) Monoethyl_Chelidonate->Ethyl_Pyran_Carboxylate Thermal Decarboxylation CO2 CO2 Monoethyl_Chelidonate->CO2

Caption: Overall reaction pathway for the synthesis of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Chelidonic Acid4-Oxo-4H-pyran-2,6-dicarboxylic acidC₇H₄O₆184.10257 (decomposes)
This compoundThis compoundC₈H₈O₄168.1565-67

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the intermediate and final products.

Step 1: Synthesis of Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate (Monoethyl Chelidonate)

The selective monoesterification of chelidonic acid can be achieved using a Fischer-Speier esterification approach, where the reaction conditions are controlled to favor the formation of the monoester.[4]

Materials:

  • Chelidonic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend chelidonic acid (1 equivalent) in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for a period sufficient to achieve significant conversion to the monoester, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude monoethyl chelidonate.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Thermal Decarboxylation)

The thermal decarboxylation of monoethyl chelidonate yields the final product, this compound.[3]

Materials:

  • Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate

  • High-boiling point solvent (e.g., diphenyl ether) or neat

  • Distillation apparatus

  • Heating mantle or oil bath

  • Vacuum source

Procedure:

  • Place the purified monoethyl chelidonate in a distillation flask. The reaction can be performed neat or in a high-boiling point solvent to ensure even heat distribution.

  • Heat the flask to a temperature sufficient to induce decarboxylation. The evolution of carbon dioxide gas will be observed.

  • The product, this compound, is distilled as it is formed.

  • Collect the distillate, which should solidify upon cooling.

  • The product can be further purified by recrystallization or vacuum distillation.

Reaction Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Monoesterification_Workflow Workflow for Monoesterification of Chelidonic Acid Start Start Reactants Suspend Chelidonic Acid in Anhydrous Ethanol Start->Reactants Catalyst Add Catalytic H2SO4 Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Remove Excess Ethanol Cool->Evaporate Dissolve Dissolve in Diethyl Ether Evaporate->Dissolve Wash Wash with NaHCO3, H2O, Brine Dissolve->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify Product Concentrate->Purify End Monoethyl Chelidonate Purify->End

Caption: Experimental workflow for the selective monoesterification of chelidonic acid.

Decarboxylation_Workflow Workflow for Thermal Decarboxylation Start Start Reactant Place Monoethyl Chelidonate in Distillation Flask Start->Reactant Heat Heat to Induce Decarboxylation Reactant->Heat Distill Distill Product as Formed Heat->Distill Collect Collect Distillate Distill->Collect Purify Purify by Recrystallization or Vacuum Distillation Collect->Purify End This compound Purify->End

Caption: Experimental workflow for the thermal decarboxylation of monoethyl chelidonate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Yields can vary based on reaction scale and purification efficiency.

StepReactantProductCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
Monoesterification Chelidonic AcidMonoethyl ChelidonateH₂SO₄ (catalytic)EthanolReflux60-70
Thermal Decarboxylation Monoethyl ChelidonateThis compoundHeatNeat or Solvent> m.p. of ester70-80

Conclusion

The synthesis of this compound from chelidonic acid is a reliable two-step process that provides access to a versatile building block for drug discovery and development. By following the detailed protocols and workflows presented in this guide, researchers can efficiently produce this valuable compound in good yields. Careful control of the reaction conditions, particularly during the selective monoesterification and thermal decarboxylation steps, is crucial for maximizing product yield and purity.

References

Spectroscopic Profile of Ethyl 4-oxo-4H-pyran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Ethyl 4-oxo-4H-pyran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for this compound and related compounds are summarized in the tables below for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed structural map of the molecule. The following data were obtained in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-37.11d2.4
H-56.44d5.7
H-67.83d5.7
-OCH₂CH₃4.43q7.2
-OCH₂CH₃1.41t7.2

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

PositionChemical Shift (δ) ppm
C-2152.8
C-3119.9
C-4178.4
C-5118.4
C-6155.2
Ester C=O159.7
-OC H₂CH₃62.9
-OCH₂C H₃13.9
Infrared (IR) Spectroscopy

Table 3: Expected and Comparative IR Absorption Data

Functional GroupExpected Wavenumber (cm⁻¹)Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (cm⁻¹)
C=O (Ketone in pyran ring)~16501658
C=O (Ester)~17351742
C-O-C (Ether in pyran ring)~12501261
C-O (Ester)~12001215
C=C (Pyran ring)~1600 & ~15601605, 1565
C-H (Aromatic/Vinylic)>30003080
C-H (Aliphatic)<30002985
Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not available in the reviewed literature. For a compound with the molecular formula C₈H₈O₄, the expected molecular weight is 168.15 g/mol . Electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 168.

Table 4: Expected Mass Spectrometry Data

ParameterExpected Value (m/z)Notes
Molecular Ion [M]⁺168Corresponds to the molecular weight of the compound.
[M-OC₂H₅]⁺123Fragmentation corresponding to the loss of the ethoxy group from the ester. This is expected to be a significant peak.
[M-COOC₂H₅]⁺95Fragmentation corresponding to the loss of the entire ethyl carboxylate group.
[C₅H₃O₂]⁺95A potential fragment representing the pyranone ring after loss of the ester group.
[C₂H₅]⁺29A fragment corresponding to the ethyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include:

      • Pulse width: 30-45 degrees

      • Spectral width: -2 to 12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include:

      • Pulse width: 30 degrees

      • Spectral width: 0 to 200 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into an agate mortar.

    • Add approximately 100-200 mg of dry KBr powder.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

  • Mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure (Electron Ionization - Direct Infusion):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions, typically using a standard calibrant like perfluorotributylamine (PFTBA).

    • Set the EI source parameters: electron energy is typically set to 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 20-300 amu).

  • Sample Introduction and Analysis:

    • Introduce the sample solution into the ion source via a direct infusion pump at a low flow rate or using a heated direct insertion probe for a solid sample.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Analysis & Interpretation Sample This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR FT-IR Sample->IR MS EI-MS Sample->MS Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Report Technical Report Structure->Report Purity->Report

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth NMR Analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 4-oxo-4H-pyran-2-carboxylate. The following sections detail the experimentally determined chemical shifts and coupling constants, the methodology used for data acquisition, and a structural representation of the molecule.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound have been fully assigned using a combination of one-dimensional and two-dimensional NMR techniques, including HSQC and HMBC.[1][2] The data presented here is in agreement with previously published ¹H NMR data for this compound.[1][2]

¹H NMR Data

The proton NMR spectrum exhibits distinct signals corresponding to the pyran ring and the ethyl ester group.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-37.11d2.4
H-56.44d5.7
H-67.83dd5.7, 2.4
-OCH₂-4.43q7.2
-CH₃1.41t7.2

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

CarbonChemical Shift (δ) ppm
C-2152.8
C-3119.9
C-4178.4
C-5118.4
C-6155.2
Ester C=O159.7
-OCH₂-62.9
-CH₃13.9

Table 2: ¹³C NMR spectral data for this compound.

Experimental Protocol

The NMR spectra were recorded on a high-resolution spectrometer. The sample of this compound was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃). Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra were acquired. For the complete and unambiguous assignment of all proton and carbon signals, two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were performed. These 2D NMR techniques allowed for the definitive correlation between directly bonded and long-range coupled protons and carbons.[1][2]

Molecular Structure and Logical Relationships

The structural formula of this compound is depicted below, illustrating the connectivity of the atoms.

Ethyl_4-oxo-4H-pyran-2-carboxylate cluster_pyran cluster_ester C2 C2 C3 C3 C2->C3 C7 C7 (=O) C2->C7 C4 C4 C3->C4 = C5 C5 C4->C5 O4 =O4 C4->O4 C6 C6 C5->C6 = O1 O1 C6->O1 O1->C2 O2 O2 C7->O2 C8 C8H2 O2->C8 C9 C9H3 C8->C9

References

Spectroscopic Profile of Ethyl 4-oxo-4H-pyran-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectral properties of Ethyl 4-oxo-4H-pyran-2-carboxylate. While recent research confirms the characterization of this compound using these spectroscopic techniques, publicly available raw spectral data is limited.[1] This guide, therefore, presents a detailed analysis based on the compound's structure and comparative data from analogous pyran derivatives. The information herein is intended to support research and development activities by providing expected spectral characteristics and detailed experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its constituent functional groups.

Predicted IR Spectral Data

The predicted significant peaks in the IR spectrum of this compound are summarized in the table below. These predictions are based on the known vibrational frequencies of similar molecular structures.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3000MediumC-H StretchAromatic/Vinyl
~2980-2850MediumC-H StretchAliphatic (Ethyl group)
~1750-1735StrongC=O StretchEster (C=O)
~1680-1660StrongC=O StretchKetone (pyranone ring)
~1650-1580Medium-StrongC=C StretchPyranone ring
~1250-1200StrongC-O StretchEster
~1100-1000StrongC-O-C StretchEther (pyran ring)
Interpretation of the IR Spectrum

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected at a higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl (~1670 cm⁻¹) within the pyranone ring. This difference is due to the electron-withdrawing effect of the adjacent oxygen atom in the ester group. The presence of C=C bonds within the pyranone ring will give rise to medium to strong absorption bands in the 1650-1580 cm⁻¹ region. The aromatic-like C-H stretching vibrations of the pyranone ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. The strong C-O stretching vibrations of the ester and the ether linkage in the pyran ring will be prominent in the fingerprint region (below 1500 cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The pyranone ring system in this compound contains chromophores that absorb in the UV region.

Predicted UV-Vis Spectral Data

The expected UV-Vis absorption maxima for this compound, dissolved in a common organic solvent like ethanol or methanol, are presented below.

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic TransitionChromophore
~220-240Highπ → πConjugated pyranone system
~280-300Mediumn → πCarbonyl groups
Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum is expected to show a strong absorption band (high ε) in the shorter wavelength UV region (~220-240 nm), which can be attributed to the π → π* electronic transition of the conjugated system of the pyranone ring. A weaker absorption band (lower ε) is anticipated at a longer wavelength (~280-300 nm), corresponding to the n → π* transition of the non-bonding electrons of the oxygen atoms in the carbonyl groups. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Experimental Protocols

Detailed methodologies for acquiring IR and UV-Vis spectra of solid organic compounds are provided below.

Infrared (IR) Spectroscopy Protocol (Solid Sample)

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common technique for solid samples.

  • Sample Preparation : Ensure the solid sample of this compound is pure and dry. No further preparation is typically needed for ATR-IR.

  • Instrument Setup :

    • Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.

    • Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically perform a background subtraction.

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

  • Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

UV-Vis Spectroscopy Protocol (Solution Sample)
  • Solvent Selection : Choose a UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Ethanol or methanol are suitable choices for this compound.

  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup :

    • Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 15-30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction :

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the cuvette in the reference holder of the spectrophotometer.

    • Run a baseline correction to zero the absorbance of the solvent across the entire wavelength range.

  • Sample Analysis :

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Fill the sample cuvette with the prepared dilute solution of the compound.

    • Place the sample cuvette in the sample holder.

    • Run the spectral scan.

  • Data Analysis :

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualized Workflows

The following diagrams illustrate the experimental workflows for IR and UV-Vis spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Cleaning start Start: Pure Solid Sample prep No preparation needed for ATR start->prep background Perform Background Scan prep->background place_sample Place sample on ATR crystal background->place_sample acquire Acquire Spectrum (4000-400 cm-1) place_sample->acquire process Identify Peak Wavenumbers acquire->process clean Clean ATR Crystal process->clean end End: IR Spectrum clean->end

Caption: Experimental workflow for ATR-IR spectroscopy.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start: Pure Solid Sample dissolve Dissolve in UV-grade solvent start->dissolve dilute Prepare dilute solution dissolve->dilute baseline Run Baseline with Solvent dilute->baseline fill_cuvette Fill cuvette with sample solution baseline->fill_cuvette scan Scan Spectrum (e.g., 200-400 nm) fill_cuvette->scan analyze Identify λmax and Absorbance scan->analyze end End: UV-Vis Spectrum analyze->end

Caption: Experimental workflow for UV-Vis spectroscopy.

References

Crystal structure analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as "ethyl comanate," is a simple heterocyclic compound first described in the 19th century.[1][2] Its synthesis is typically achieved through the thermal decarboxylation of monoethyl chelidonate.[1][2] While it has been of interest for synthesizing various fused-ring heterocyclic systems, a detailed analysis of its three-dimensional structure was not available until recently.[1][2] This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, detailing the experimental procedures, crystallographic data, and key structural features. The analysis reveals a planar heterocyclic ring and a crystal packing arrangement dominated by weak C-H···O hydrogen bonds, forming distinct double ribbons.[1][3]

Results and Discussion

The crystal structure of this compound (C₈H₈O₄) was determined by X-ray diffraction, providing precise insights into its molecular geometry and intermolecular interactions.[1]

Molecular Structure

The analysis confirms the molecular structure of the title compound, featuring a completely planar pyran-4-one ring. The ethyl ester substituent at position 2 is arranged anti to the ring's C–O bond, with a torsion angle of 180.0° for O(1)–C(2)–C(7)–O(7).[1] The dimensions of the heterocyclic ring, including bond lengths and angles, are summarized in Table 2.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of this compound are organized into "double ribbons."[1] This arrangement is primarily stabilized by weak C-H···O=C hydrogen bonds.[1] These interactions link the molecules, creating a robust, ordered crystalline structure. The specific parameters for these hydrogen bonds are detailed in Table 3.

Data Presentation

The quantitative data from the crystallographic analysis are summarized below for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for this compound [1]

Parameter Value
Chemical Formula C₈H₈O₄
Formula Weight (g·mol⁻¹) 168.15
Crystal System Orthorhombic
Space Group Pnma (No. 62)
Temperature (K) 173
a (Å) 7.7844(7)
b (Å) 6.4742(6)
c (Å) 15.1151(14)
Volume (ų) 761.77(12)
Z 4
Calculated Density (g·cm⁻³) 1.466
Reflections Collected 4381
Unique Reflections 763
R_int 0.0182
Goodness-of-fit on F² 1.129
Final R₁ [I > 2σ(I)] 0.0313
wR₂ (all data) 0.0904

| CCDC Number | 2240572 |

Table 2: Heterocyclic Ring Dimensions (Å, °) [1]

Bond/Angle Length (Å) / Angle (°)
O(1)–C(2) 1.348(2)
C(2)–C(3) 1.341(2)
C(3)–C(4) 1.442(2)
C(4)–C(5) 1.444(2)
C(5)–C(6) 1.339(2)
C(6)–O(1) 1.355(2)
C(6)–O(1)–C(2) 122.99(13)
O(1)–C(2)–C(3) 121.90(15)
C(2)–C(3)–C(4) 122.18(15)
C(3)–C(4)–C(5) 115.1(2)
C(4)–C(5)–C(6) 121.99(15)

| C(5)–C(6)–O(1) | 121.21(14) |

Table 3: Hydrogen Bonding Parameters (Å, °) [1]

D–H···A d(D–H) d(H···A) d(D···A) ∠(DHA)
C(5)–H(5)···O(4)ⁱ 0.95 2.45 3.331(2) 154.0
C(8)–H(8A)···O(4)ⁱⁱ 0.98 2.54 3.486(2) 163.0

Symmetry codes: (i) x, y-1, z; (ii) x, 1/2-y, z

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystal structure determination of the title compound.

Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

The compound was identified as a higher-boiling component during the large-scale preparation of pyran-4-one.[1] The synthesis of the precursor, chelidonic acid, was performed according to established literature procedures, which involves the base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis.[1] Incomplete hydrolysis of the resulting diester led to the formation of a monoester, which, upon thermal decarboxylation, yielded this compound.[1] The final product was isolated by vacuum distillation, and suitable single crystals for X-ray analysis were obtained directly upon solidification.[1]

X-Ray Structure Determination

A colourless prism-shaped crystal with dimensions 0.10 × 0.05 × 0.05 mm was selected for analysis.[1]

  • Data Collection : X-ray diffraction data were collected at a temperature of 173 K using a Rigaku XtaLAB P200 diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).[1]

  • Structure Solution and Refinement : The crystal structure was solved and refined using established crystallographic software packages. The final refinement was performed against F² using all unique reflections.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key structural interactions identified in the analysis.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Crystallographic Analysis A Condensation (Diethyl Oxalate + Acetone) B Acid Hydrolysis (Incomplete) A->B C Thermal Decarboxylation B->C D Vacuum Distillation C->D E Solidification & Crystal Growth D->E F Crystal Mounting E->F Select Crystal G X-Ray Data Collection (173 K) F->G H Structure Solution G->H I Structure Refinement H->I J Data Deposition (CCDC) I->J

Caption: Experimental workflow for the synthesis and crystal structure analysis.

G mol1 Molecule A h5_1 C(5)-H h8a_1 C(8)-H mol2 Molecule B (Symmetry Generated) o4_2 O(4)=C mol3 Molecule C (Symmetry Generated) o4_3 O(4)=C h5_1->o4_2 C-H···O Interaction (Forms Ribbons) h8a_1->o4_3 C-H···O Interaction (Links Ribbons)

Caption: Logical diagram of key intermolecular C-H···O hydrogen bonds.

References

Physical and chemical properties of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4H-pyran-2-carboxylate is a heterocyclic organic compound with a pyranone core structure that has garnered interest in synthetic and medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems. Derivatives of the 4-pyranone scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug development.

Physical and Chemical Properties

This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties
PropertyValueReference(s)
IUPAC Name This compound
Synonyms Ethyl comanate[1]
CAS Number 1551-45-7
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions
Table 2: Spectroscopic Data
Spectroscopy Data Reference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.83 (d, J=5.7 Hz, 1H, H-6), 7.11 (d, J=2.4 Hz, 1H, H-3), 6.44 (dd, J=5.7, 2.4 Hz, 1H, H-5), 4.43 (q, J=7.2 Hz, 2H, OCH₂CH₃), 1.41 (t, J=7.2 Hz, 3H, OCH₂CH₃)[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 178.4 (C-4), 159.7 (Ester C=O), 155.2 (C-6), 152.8 (C-2), 119.9 (C-3), 118.4 (C-5), 62.9 (OCH₂CH₃), 13.9 (OCH₂CH₃)[2]
Infrared (IR) Key absorptions expected for C=O (ketone and ester) and C-O functionalities. A representative IR spectrum for a similar pyranone structure shows strong C=O stretching vibrations in the range of 1680-1750 cm⁻¹ and C-O stretching between 1000-1300 cm⁻¹.[1][3]
Mass Spectrometry (MS) Expected molecular ion peak [M]⁺ at m/z 168.0423, corresponding to the molecular formula C₈H₈O₄.

Experimental Protocols

Synthesis of this compound

While direct, high-yield synthesis protocols for this compound are not extensively reported, it can be synthesized as a side-product during the synthesis of 4H-pyran-4-one. The following protocol is adapted from a reported procedure.[1]

Reaction Scheme:

G cluster_0 Synthesis of Chelidonic Acid cluster_1 Formation of this compound Diethyl OxalateAcetone Diethyl OxalateAcetone Diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate Diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate Diethyl OxalateAcetone->Diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate  NaOEt, EtOH   Chelidonic Acid Chelidonic Acid Diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate->Chelidonic Acid  1. NaOH (aq)  2. HCl (aq)   Monoethyl Chelidonate Monoethyl Chelidonate Chelidonic Acid->Monoethyl Chelidonate  Incomplete Hydrolysis   This compound This compound Monoethyl Chelidonate->this compound  Heat (Decarboxylation)   Diethyl Oxalate Diethyl Oxalate Acetone Acetone

Caption: Synthetic pathway to this compound.

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Preparation of Chelidonic Acid: Chelidonic acid is first prepared through the base-catalyzed condensation of diethyl oxalate with acetone, followed by hydrolysis of the resulting diester.[1]

  • Incomplete Hydrolysis and Decarboxylation: During the hydrolysis step, incomplete reaction can lead to the formation of monoethyl chelidonate.

  • Thermal Decarboxylation: The crude product mixture containing chelidonic acid and monoethyl chelidonate is heated. Thermal decarboxylation of monoethyl chelidonate yields this compound.[1]

  • Purification: The product can be purified by vacuum distillation, where it is collected as a higher-boiling fraction compared to 4H-pyran-4-one.[1]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.[2]

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the purified product. The crystal structure provides definitive confirmation of the molecular geometry.[1]

  • Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and confirm the elemental composition.

Chemical Reactivity and Stability

The 4-pyrone ring is an electron-deficient system, making it susceptible to nucleophilic attack. The ester group at the 2-position can undergo typical ester reactions such as hydrolysis and amidation.

General Reactivity of the 4-Pyrone Ring

G 4-Pyrone_Ring 4-Pyrone Ring Nucleophilic_Attack Nucleophilic Attack (e.g., at C-2, C-6) 4-Pyrone_Ring->Nucleophilic_Attack Diels_Alder Diels-Alder Reaction (as dienophile) 4-Pyrone_Ring->Diels_Alder Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Rearrangement Rearrangement Ring_Opening->Rearrangement

Caption: General reactivity of the 4-pyrone ring system.

The presence of the electron-withdrawing carbonyl group activates the pyrone ring towards nucleophilic attack, often leading to ring-opening reactions. The double bonds in the ring can also participate in cycloaddition reactions.

Stability

This compound should be stored in a dry environment at 2-8°C to prevent hydrolysis of the ester functionality and potential degradation of the pyrone ring.

Biological Activities and Potential in Drug Development

While specific biological studies on this compound are limited, the 4-pyranone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds.

Derivatives of 4H-pyran have been reported to possess a wide spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [4]

  • Antiviral Activity [4]

  • Antitumor and Antiproliferative Activity [4]

  • Anti-inflammatory Activity

The diverse biological activities of pyran-based compounds suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. For instance, pyran-containing compounds have been investigated as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy.[5]

Potential Signaling Pathway Interactions

Given the known activities of pyran derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis Compound This compound Cell_Lines Cancer Cell Lines Compound->Cell_Lines Assay Proliferation Assay (e.g., MTT) Cell_Lines->Assay Active_Compound Active Compound Identified Assay->Active_Compound Kinase_Screen Kinase Panel Screening Active_Compound->Kinase_Screen Target_Kinase Potential Target Kinase(s) Kinase_Screen->Target_Kinase Western_Blot Western Blot Analysis Target_Kinase->Western_Blot Pathway_Modulation Modulation of Downstream Effectors Western_Blot->Pathway_Modulation

Caption: Workflow for investigating signaling pathway modulation.

Conclusion

This compound is a valuable heterocyclic compound with a well-characterized chemical structure. Its physical and chemical properties, along with the general reactivity of the 4-pyrone core, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into direct and efficient synthetic methods, as well as detailed investigations into its biological activities and effects on specific cellular signaling pathways, will be crucial for realizing its full potential in drug discovery and development.

References

Synthesis and Reactions of 4-oxo-4H-pyran Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-oxo-4H-pyran core, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, is a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is present in a wide array of natural products, most notably the flavonoids, which exhibit a broad spectrum of biological activities. Derivatives of 4-oxo-4H-pyran have garnered significant attention from researchers due to their potential as therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis and key reactions of 4-oxo-4H-pyran derivatives, aimed at researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and synthetic workflows.

Synthesis of 4-oxo-4H-pyran Derivatives

The synthesis of the 4-oxo-4H-pyran ring system can be achieved through various strategies, ranging from classical condensation reactions to modern multicomponent approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Parent 4-Oxo-4H-pyran (γ-Pyrone)

The parent γ-pyrone is most commonly synthesized via the decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). Chelidonic acid itself can be prepared from the condensation of acetone and diethyl oxalate.

Experimental Protocol: Synthesis of Chelidonic Acid

  • Materials: Diethyl oxalate, Acetone, Sodium ethoxide, Hydrochloric acid, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • A mixture of diethyl oxalate and dry acetone is added dropwise to the sodium ethoxide solution with constant stirring.

    • The reaction mixture is refluxed for 2-3 hours, during which a sodium salt of the condensation product precipitates.

    • After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.

    • The aqueous solution is acidified with concentrated hydrochloric acid, leading to the precipitation of chelidonic acid.

    • The crude chelidonic acid is collected by filtration, washed with cold water, and recrystallized from water to yield pure 4-oxo-4H-pyran-2,6-dicarboxylic acid.

Experimental Protocol: Decarboxylation of Chelidonic Acid to 4-Oxo-4H-pyran

  • Materials: Chelidonic acid, Copper powder (catalyst).

  • Procedure:

    • Chelidonic acid is thoroughly mixed with a catalytic amount of copper powder in a distillation flask.

    • The flask is heated gradually. At elevated temperatures (typically above 200 °C), decarboxylation occurs with the evolution of carbon dioxide.

    • The 4-oxo-4H-pyran formed distills over and is collected in a receiving flask.

    • The crude product can be purified by redistillation or recrystallization from a suitable solvent.

Synthesis of Substituted 4-Oxo-4H-pyran Derivatives

1.2.1. Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient for the synthesis of complex molecules in a single step from three or more starting materials. Various substituted 4H-pyran derivatives can be readily synthesized using this approach. A common example is the three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone).

Experimental Protocol: Three-Component Synthesis of a 2-Amino-4H-pyran Derivative

  • Materials: Aromatic aldehyde (e.g., benzaldehyde), Malononitrile, Ethyl acetoacetate, Catalyst (e.g., piperidine or a Lewis acid), Ethanol.

  • Procedure:

    • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (e.g., 0.1 mmol) is added.

    • Ethyl acetoacetate (1 mmol) is then added to the reaction mixture.

    • The mixture is stirred at room temperature or heated under reflux for a specified time (typically 1-6 hours), monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and can be further purified by recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction Steps Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Michael Michael Addition Dicarbonyl->Michael Catalyst Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Catalyst->Michael Cyclization Intramolecular Cyclization Catalyst->Cyclization Knoevenagel->Michael Intermediate Michael->Cyclization Intermediate Product Substituted 4H-Pyran Cyclization->Product

Table 1: Synthesis of 4H-Pyran Derivatives via Multicomponent Reactions

EntryAldehyde1,3-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetatePiperidineEthanol292[1]
24-ChlorobenzaldehydeDimedoneL-prolineWater0.595[2]
34-NitrobenzaldehydeAcetylacetoneMorpholineMethanol388[3]
42-NaphthaldehydeEthyl cyanoacetateDABCOAcetonitrile490[4]

1.2.2. Intramolecular Cyclization of 1,3,5-Triketones

Acid- or base-catalyzed intramolecular cyclization of 1,3,5-triketones provides a direct route to 2,6-disubstituted 4-oxo-4H-pyrans. The requisite triketones can be prepared by various methods, including the Claisen condensation.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-oxo-4H-pyran

  • Materials: Dehydroacetic acid, Concentrated sulfuric acid.

  • Procedure:

    • Dehydroacetic acid is added in small portions to cold, concentrated sulfuric acid with vigorous stirring.

    • The mixture is gently warmed on a water bath until the evolution of carbon dioxide ceases.

    • The reaction mixture is then carefully poured onto crushed ice.

    • The precipitated product, 2,6-dimethyl-4-oxo-4H-pyran, is collected by filtration, washed with cold water until neutral, and dried.

    • Recrystallization from ethanol or water yields the pure product.

Reactions of 4-oxo-4H-pyran Derivatives

The 4-oxo-4H-pyran ring system exhibits a rich and diverse reactivity, allowing for a wide range of chemical transformations. The presence of the electron-withdrawing carbonyl group and the ring oxygen atom influences the reactivity of the pyran ring.

Reactions with Nucleophiles

The C2 and C6 positions of the 4-oxo-4H-pyran ring are susceptible to nucleophilic attack, often leading to ring-opening reactions. However, under certain conditions, substitution can occur.

Experimental Protocol: Reaction of 2,6-Dimethyl-4-oxo-4H-pyran with Ammonia

  • Materials: 2,6-Dimethyl-4-oxo-4H-pyran, Aqueous ammonia, Ethanol.

  • Procedure:

    • 2,6-Dimethyl-4-oxo-4H-pyran is dissolved in ethanol.

    • Concentrated aqueous ammonia is added, and the mixture is heated in a sealed tube or a pressure vessel.

    • After cooling, the solvent is evaporated, and the residue is purified by chromatography or recrystallization to yield 2,6-dimethyl-4-pyridone.

Electrophilic Substitution

Electrophilic substitution reactions on the 4-oxo-4H-pyran ring are generally difficult due to the deactivating effect of the carbonyl group. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at the C3 and C5 positions.

Cycloaddition Reactions

The diene system within the 4-oxo-4H-pyran ring can participate in Diels-Alder reactions, although the reactivity is influenced by the substituents on the ring. These reactions provide a powerful tool for the construction of complex polycyclic systems.

Experimental Protocol: Diels-Alder Reaction of a 4-Pyrone with an Alkene

  • Materials: A substituted 4-pyrone, A dienophile (e.g., maleic anhydride), Xylene or other high-boiling solvent.

  • Procedure:

    • The 4-pyrone and the dienophile are dissolved in a high-boiling solvent such as xylene in a flask equipped with a reflux condenser.

    • The reaction mixture is heated to reflux for an extended period (several hours to days), with monitoring by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The resulting cycloadduct is purified by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

Many derivatives of 4-oxo-4H-pyran, particularly flavonoids, are known to interact with various biological targets, including protein kinases. Their ability to inhibit key signaling pathways implicated in cell proliferation, survival, and inflammation makes them attractive candidates for drug development.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several flavonoids have been shown to inhibit this pathway at different nodes.[5][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Flavonoid Flavonoid (4-Oxo-4H-pyran derivative) Flavonoid->PI3K inhibits Flavonoid->Akt inhibits Flavonoid->mTORC1 inhibits

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is another critical signaling route involved in cell proliferation, differentiation, and survival. Flavonoids have been reported to modulate this pathway, often leading to the inhibition of cancer cell growth.[7]

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates Flavonoid Flavonoid (4-Oxo-4H-pyran derivative) Flavonoid->Raf inhibits Flavonoid->MEK inhibits

Conclusion

The 4-oxo-4H-pyran scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the construction of the parent ring system to the efficient synthesis of highly functionalized derivatives through multicomponent reactions, provide a robust toolbox for chemists. The diverse reactivity of the pyranone core further expands the accessible chemical space. Understanding the interactions of these derivatives with key biological pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades, is crucial for the rational design of new drug candidates. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of 4-oxo-4H-pyran derivatives.

References

An In-depth Technical Guide to Alternative Starting Materials for the Synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to Ethyl 4-oxo-4H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details both the classical and modern synthetic approaches, offering alternative starting materials and methodologies. Emphasis is placed on providing detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid in laboratory-scale and process development.

Classical Synthesis via Chelidonic Acid Intermediacy

The traditional and most well-documented route to this compound, also known as ethyl comanate, commences with the condensation of diethyl oxalate and acetone. This pathway proceeds through the intermediacy of chelidonic acid and its monoester.

Synthesis of Chelidonic Acid

The initial step involves a base-catalyzed Claisen condensation between diethyl oxalate and acetone to form the sodium salt of acetonedioxalic ester, which is subsequently hydrolyzed and cyclized to chelidonic acid.[1][2] Yields for this process are typically in the range of 76-79%, though optimized conditions can reportedly achieve up to 95%.[2][3]

Experimental Protocol: Synthesis of Chelidonic Acid [1]

  • Reagents and Equipment:

    • Sodium (46 g, 2 gram atoms)

    • Absolute ethanol (600 cc)

    • Dry acetone (58 g, 1 mole)

    • Freshly distilled ethyl oxalate (150 g, 1.03 moles and 160 g, 1.1 moles)

    • Concentrated hydrochloric acid (300 cc)

    • Cracked ice (800 g)

    • 3-L round-bottomed, three-necked flask with a liquid-sealed stirrer and reflux condenser

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol in a reflux-condenser-equipped flask.

    • Cool half of the sodium ethoxide solution until solidification begins. To this, add a mixture of dry acetone and 150 g of ethyl oxalate at once, and begin stirring.

    • Once turbidity appears, add the remaining hot sodium ethoxide solution along with another 160 g of ethyl oxalate.

    • Heat the mixture in an oil bath at 110°C to distill off 150 cc of ethanol.

    • Cool the reaction mixture to 20°C. Transfer the resulting sodium derivative to a beaker and treat with a mixture of concentrated hydrochloric acid and cracked ice to precipitate acetonedioxalic ester.

    • Collect the creamy yellow suspension by filtration and hydrolyze by heating with 1 L of 10% hydrochloric acid on a steam bath for twenty hours.

    • After cooling to 20°C, collect the hydrated chelidonic acid by filtration, wash with ice water, and dry at 100°C for two hours, followed by drying at 160°C to constant weight. The product decomposes at 257°C.

Conversion of Chelidonic Acid to this compound

The conversion of chelidonic acid to the target molecule involves two key steps: selective monoesterification to form monoethyl chelidonate, followed by thermal decarboxylation.

1.2.1. Synthesis of Monoethyl Chelidonate

While specific high-yield protocols for the selective monoesterification of chelidonic acid are not abundantly detailed in readily available literature, the process generally involves reacting chelidonic acid with ethanol in the presence of an acid catalyst, carefully controlling the stoichiometry to favor the formation of the monoester.

1.2.2. Thermal Decarboxylation of Monoethyl Chelidonate

The final step is the thermal decarboxylation of monoethyl chelidonate to afford this compound. This reaction is typically achieved by heating the monoester, which results in the loss of carbon dioxide from the second carboxylic acid group.

Experimental Protocol: Thermal Decarboxylation (General Procedure)

  • Reagents and Equipment:

    • Monoethyl chelidonate

    • High-temperature reaction vessel with a condenser and a means to collect evolved gas

    • Vacuum distillation apparatus for purification

  • Procedure:

    • Place monoethyl chelidonate in the reaction vessel.

    • Heat the vessel under an inert atmosphere. The exact temperature and duration will depend on the scale and specific setup but are typically in the range where decarboxylation occurs without significant decomposition.

    • Monitor the reaction by observing the evolution of CO2.

    • Upon completion, the crude this compound can be purified by vacuum distillation.

Reaction Pathway for Classical Synthesis

classical_synthesis diethyl_oxalate Diethyl Oxalate chelidonic_acid Chelidonic Acid diethyl_oxalate->chelidonic_acid NaOEt, HCl acetone Acetone acetone->chelidonic_acid monoethyl_chelidonate Monoethyl Chelidonate chelidonic_acid->monoethyl_chelidonate Ethanol, H+ target This compound monoethyl_chelidonate->target Heat (-CO2) modern_synthesis ethyl_acetoacetate Ethyl Acetoacetate enamine Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate ethyl_acetoacetate->enamine dmf_dma DMF-DMA dmf_dma->enamine target This compound enamine->target Base, Diethyl Oxalate diethyl_oxalate Diethyl Oxalate

References

An In-depth Technical Guide to Theoretical and Computational Studies of 4-oxo-4H-pyran Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxo-4H-pyran, commonly known as γ-pyrone, is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products, including flavonoids, coumarins, and xanthones. Molecules incorporating this core structure exhibit a remarkable breadth of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties. This wide pharmacological spectrum has established the 4-oxo-4H-pyran system as a cornerstone in medicinal chemistry and a focal point for novel drug design and development.

The electronic nature and structural rigidity of the pyran ring, combined with its capacity for diverse functionalization, allow for fine-tuning of its physicochemical and pharmacokinetic properties. To rationally design novel therapeutic agents based on this scaffold, a profound understanding of its structural characteristics, electronic properties, reactivity, and interactions with biological macromolecules is essential. Theoretical and computational chemistry offers a powerful suite of tools to elucidate these properties at the atomic level, providing insights that are often challenging to obtain through experimental methods alone.

This technical guide provides a comprehensive overview of the application of modern computational techniques to the study of 4-oxo-4H-pyran systems. It covers the core theoretical methodologies, presents key quantitative data derived from these studies, details standardized experimental and computational protocols, and illustrates logical workflows through diagrams, serving as a vital resource for researchers in the field.

Core Theoretical and Computational Methodologies

The investigation of 4-oxo-4H-pyran systems heavily relies on a synergistic application of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Chemical Methods

Quantum chemical methods are indispensable for accurately describing the electronic structure, geometry, and reactivity of molecules.

  • Density Functional Theory (DFT): DFT is the most widely used computational method for studying pyran systems due to its excellent balance of accuracy and computational cost. It is routinely employed to calculate a variety of molecular properties:

    • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

    • Charge Distribution: Using population analysis methods like Mulliken or Natural Bond Orbital (NBO) to determine the partial atomic charges, which helps in understanding electrostatic interactions and reactive sites.

    • Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to confirm that an optimized structure is a true energy minimum (absence of imaginary frequencies) and to aid in the interpretation of experimental spectroscopic data.

    A common and well-validated approach for these systems involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with Pople-style basis sets such as 6-311++G(d,p), which include diffuse and polarization functions to accurately model electron distribution.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a pyran derivative) to the active site of a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for:

  • Virtual Screening: Rapidly screening large libraries of pyran derivatives to identify potential lead compounds.

  • Binding Mode Analysis: Elucidating the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

  • Structure-Activity Relationship (SAR) Studies: Explaining how modifications to the pyran scaffold affect its binding affinity to a biological target.

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, MD simulations offer a dynamic view. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can:

  • Assess Complex Stability: Evaluate the stability of a docked ligand-protein complex over time (typically nanoseconds to microseconds).

  • Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding (induced fit).

  • Calculate Binding Free Energies: Employ advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity.

Key Findings: Quantitative Data Presentation

Computational studies yield a wealth of quantitative data. The following tables summarize representative findings for 4-oxo-4H-pyran systems and related heterocyclic compounds, providing a basis for comparison and analysis.

Table 1: Calculated Geometric Parameters of a 4-oxo-4H-pyran Derivative

The geometry of the core pyran ring dictates its interaction with biological targets. The following data, derived from a DFT study on a 5-hydroxy-4-oxo-4H-pyran derivative, illustrates typical bond lengths and angles.[1][2]

ParameterAtom ConnectionValue (Å or °)
Bond Lengths
C3-C41.529 Å
C4-O51.242 Å
Bond Angles
O1-C2-C3121.7°
C2-C3-C4116.9°
C3-C4-C9116.0°
O5-C4-C9122.2°
C2-O1-C6117.8°

Data sourced from DFT (B3LYP) calculations on (Z)-5-hydroxy-2-(((2-(p-tolylamino)acetyl)hydrazono)methyl)-4-oxo-4H-pyran-3-carbaldehyde.[1][2]

Table 2: Comparative Electronic Properties of Bioactive Heterocycles

The HOMO and LUMO energies are fundamental to understanding the electronic behavior and reactivity of molecules. A smaller HOMO-LUMO gap generally implies higher reactivity. The table below presents calculated quantum chemical parameters for several bioactive compounds, illustrating how structure influences these properties.[3]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Compound 1 -0.2064-0.04900.1574
Compound 2 -0.2154-0.05640.1590
Compound 3 -0.2209-0.06920.1517
Compound 4 -0.2110-0.05460.1564

Data sourced from DFT (B3LYP/6-31G(d,p)) calculations on carbazole alkaloids and coumarins isolated from Clausena anisata.[3]

Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed, step-by-step protocols for key computational and synthetic procedures.

Protocol for DFT Calculations

This protocol outlines a standard procedure for geometry optimization and electronic property calculation of a 4-oxo-4H-pyran derivative using the Gaussian software package.

  • Structure Preparation: Draw the 2D structure of the desired pyran derivative using a molecule editor (e.g., GaussView, ChemDraw) and generate an initial 3D conformation.

  • Input File Creation: Create a Gaussian input file (.gjf or .com) specifying the calculation parameters. The route section should include keywords such as #p B3LYP/6-311++G(d,p) Opt Freq.

    • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to confirm the nature of the stationary point and to compute thermochemical properties.

  • Job Submission: Submit the input file to run the Gaussian calculation.

  • Analysis of Results: Upon completion, analyze the output file (.log or .out).

    • Optimization Convergence: Verify that the optimization has converged successfully by checking for the "Optimization completed" message.

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies, which indicates a true local minimum on the potential energy surface.

    • Data Extraction: Extract key data, including the final optimized Cartesian coordinates, bond lengths, bond angles, Mulliken atomic charges, dipole moment, and the energies of the HOMO and LUMO orbitals.

Protocol for Molecular Docking

This protocol describes a general workflow for docking a pyran derivative into a protein active site using AutoDock Tools and AutoDock Vina.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Gasteiger charges.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of the 4-oxo-4H-pyran ligand.

    • Using ADT, assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the entire binding site of the receptor. The coordinates and dimensions of the box are specified in a configuration file.

  • Docking Execution:

    • Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and the configuration file as input.

  • Results Analysis:

    • Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses within the protein's active site using software like PyMOL or VMD to analyze key intermolecular interactions.

Protocol for One-Pot Synthesis of 2-Amino-4H-pyran Derivatives

This is a representative, environmentally benign protocol for the synthesis of functionalized 4H-pyrans.[4]

  • Reagent Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent and a catalytic amount of L-proline (10 mol%). L-proline acts as an efficient and recyclable organocatalyst.

  • Reaction Condition: Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary. The resulting 2-amino-4H-pyran derivative is typically obtained in good to excellent yields.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following are generated using the DOT language.

G Computational Chemistry Workflow for 4-oxo-4H-pyran Systems A Molecule Design (Scaffold Selection & Substitution) B 3D Structure Generation (Initial Conformation) A->B C Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) B->C G Is structure a true minimum? (No imaginary frequencies) C->G D Frequency Calculation E Property Calculation D->E F Analysis & Interpretation E->F G->C No (Re-optimize) G->D Yes

Caption: A typical workflow for theoretical studies on 4-oxo-4H-pyran systems.

G Logical Workflow for Molecular Docking cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A 1. Obtain Receptor Structure (e.g., from PDB) B 2. Prepare Receptor (Remove water, add hydrogens, assign charges) A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand (Generate 3D structure, define rotatable bonds) C->D E 5. Run Docking Algorithm (e.g., AutoDock Vina) D->E F 6. Analyze Results (Rank poses by binding energy) E->F G 7. Visualize Interactions (Identify H-bonds, hydrophobic contacts) F->G

Caption: Step-by-step logical process for a typical molecular docking study.

Conclusion and Future Perspectives

Theoretical and computational studies have become an indispensable component of modern research into 4-oxo-4H-pyran systems. Methods like DFT, molecular docking, and MD simulations provide profound insights into the structure, electronics, and biological interactions of these versatile molecules, significantly accelerating the drug discovery and design pipeline. The synergy between in silico prediction and experimental validation allows for a more efficient allocation of resources, focusing synthetic efforts on the most promising candidates.

Future research in this area will likely involve the increasing integration of artificial intelligence and machine learning (AI/ML) to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and biological activity. Furthermore, the development of more accurate and efficient polarizable force fields will enhance the predictive power of MD simulations, allowing for a more realistic modeling of ligand-protein interactions. As computational power continues to grow, these advanced in silico techniques will undoubtedly play an even more critical role in unlocking the full therapeutic potential of the 4-oxo-4H-pyran scaffold.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-oxo-4H-pyran-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 4-oxo-4H-pyran-2-carboxylate and its derivatives as key intermediates in the synthesis of pharmaceuticals. The focus is on the development of anticancer agents, specifically dual EGFR/HER-2 inhibitors, and other bioactive heterocyclic compounds.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. Its reactive pyran ring and ester functionality allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with significant biological activity. Derivatives of the 4-oxo-4H-pyran core are integral to the structure of numerous compounds with anti-inflammatory, antimicrobial, and anticancer properties. This document will specifically detail the synthesis of pyrano[3,2-c]quinoline derivatives, which have shown promise as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Application: Synthesis of Dual EGFR/HER-2 Inhibitors

Pyrano[3,2-c]quinoline derivatives are a class of compounds that have demonstrated significant potential as anticancer agents by targeting both EGFR and HER-2.[1][2][3] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, leading to uncontrolled cell proliferation and survival.[4][5][6][7] By inhibiting both receptors, these compounds can offer a more comprehensive blockade of oncogenic signaling pathways.

Signaling Pathway

The EGFR/HER-2 signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.[4][8] Ligand binding to EGFR or overexpression of HER-2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately promote cell survival and proliferation.[5][6] The synthesized pyrano[3,2-c]quinoline derivatives act as inhibitors of the kinase domains of EGFR and HER-2, blocking these downstream signaling events and inducing apoptosis in cancer cells.

EGFR_HER2_Pathway cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK HER2 HER2 HER2->PI3K_Akt HER2->MAPK Inhibitor Pyrano[3,2-c]quinoline Inhibitor Inhibitor->EGFR Inhibitor->HER2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: EGFR/HER-2 Signaling Pathway Inhibition.

Experimental Protocols

General One-Pot Synthesis of 4H-Pyran Derivatives

This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of various 4H-pyran derivatives.

Reaction Scheme: Aromatic Aldehyde + Malononitrile + β-Ketoester → 4H-Pyran Derivative

One_Pot_Synthesis A Aromatic Aldehyde Reaction One-Pot Reaction A->Reaction B Malononitrile B->Reaction C β-Ketoester C->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 4H-Pyran Derivative Reaction->Product

Caption: One-Pot Synthesis Workflow.

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 4H-pyran derivative.

Quantitative Data:

EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol292
24-ChlorobenzaldehydePiperidineEthanol2.595
34-MethoxybenzaldehydePiperidineEthanol1.594
44-NitrobenzaldehydePiperidineEthanol390
Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates

This protocol details the synthesis of specific pyrano[3,2-c]quinoline derivatives with demonstrated activity against EGFR and HER-2.[3]

Reaction Scheme: 4-hydroxy-2-quinolinone + Ethyl 2-cyano-3-phenylacrylate → Ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Materials:

  • 4-hydroxy-2-quinolinone derivatives (1 mmol)

  • Ethyl 2-cyano-3-phenylacrylate derivatives (1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 4-hydroxy-2-quinolinone derivative (1 mmol) and the ethyl 2-cyano-3-phenylacrylate derivative (1 mmol) in DMF (10 mL).

  • Add potassium carbonate (1.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in Table 2.

  • Monitor the reaction progress using TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data for Synthesized Pyrano[3,2-c]quinoline Derivatives:

CompoundR¹ (in Quinolinone)R² (in Acrylate)Time (h)Yield (%)IC₅₀ EGFR (nM)[1]IC₅₀ HER-2 (nM)[1]
3a HH6856830
3f 6-CH₃H6887133
3c H4-OCH₃590--
3g H4-Cl882--

Note: IC₅₀ values are for representative compounds from a synthesized series and may not directly correspond to the yields presented from a general procedure.

Synthesis of Bioactive Isoxazoles

This compound derivatives can also serve as precursors for the synthesis of isoxazoles, another class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The pyran ring can be opened and subsequently cyclized with hydroxylamine to form the isoxazole ring.

General Protocol for Isoxazole Synthesis from 4-Pyrones

Reaction Scheme: Ethyl 5-aroyl-4-pyrone-2-carboxylate + Hydroxylamine → Ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoate

Isoxazole_Synthesis Start Ethyl 5-aroyl-4-pyrone-2-carboxylate Reaction Ring Opening & Cyclization Start->Reaction Reagent Hydroxylamine Reagent->Reaction Solvent Ethanol Solvent->Reaction Product Ethyl 4-(5-arylisoxazol-4-yl) -2,4-dioxobutanoate Reaction->Product

Caption: Isoxazole Synthesis Workflow.

Materials:

  • Ethyl 5-aroyl-4-pyrone-2-carboxylate derivative (1 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Potassium hydroxide (or other base)

  • Ethanol

Procedure:

  • Dissolve the ethyl 5-aroyl-4-pyrone-2-carboxylate derivative (1 mmol) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 mmol) and a base (e.g., potassium hydroxide) in ethanol.

  • The reaction mixture is typically stirred at a specific temperature (e.g., reflux) for several hours.

  • Monitor the reaction by TLC.

  • After completion, the solvent is evaporated, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is dried and concentrated to yield the crude product.

  • Purification is typically performed by column chromatography.

Quantitative Data for Isoxazole Synthesis:

EntryAryl GroupReaction TimeYield (%)
1Phenyl12 h67
24-Chlorophenyl15 h55
34-Methylphenyl10 h72

Note: The reaction conditions and yields are generalized from literature reports and may require optimization for specific substrates.

Conclusion

This compound and its analogs are valuable and versatile intermediates in pharmaceutical synthesis. The protocols and data presented here demonstrate their utility in constructing complex heterocyclic scaffolds with significant therapeutic potential, particularly in the field of oncology. The straightforward and efficient synthetic routes make these compounds attractive starting materials for drug discovery and development programs. Researchers are encouraged to adapt and optimize these methodologies for the synthesis of novel bioactive molecules.

References

Application Notes: Synthesis of Novel Pyrano[3,2-c]quinoline Derivatives as Dual EGFR/HER-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are well-established therapeutic targets in oncology. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation and tumor growth. The development of small molecule inhibitors that can simultaneously target both EGFR and HER-2 offers a promising strategy for the treatment of various cancers. This application note details the synthesis and evaluation of a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as potent dual inhibitors of EGFR and HER-2. While the synthesis of these specific compounds commences from 4-hydroxy-2-quinolinones and ethyl 2-cyano-3-phenylacrylates, the resulting pyran-based scaffold highlights the potential of pyran chemistry in the design of novel kinase inhibitors.

Signaling Pathways

EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2] The two major signaling pathways activated by EGFR and HER-2 are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cell growth and survival.[3][4]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Ligand Binding HER2_dimer HER2/EGFR Heterodimer EGFR->HER2_dimer HER2 HER2 HER2->HER2_dimer RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K HER2_dimer->RAS HER2_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation inhibitor Pyrano[3,2-c]quinoline Inhibitor inhibitor->EGFR_dimer Inhibits Autophosphorylation inhibitor->HER2_dimer Inhibits Autophosphorylation Synthesis_Workflow start Starting Materials: - 4-hydroxy-2-quinolinones - Ethyl 2-cyano-3-phenylacrylates reaction Reaction in DMF with K2CO3 start->reaction purification Purification: Recrystallization reaction->purification product Final Product: Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano [3,2-c]quinoline-3-carboxylates purification->product

References

Application of Ethyl 4-oxo-4H-pyran-2-carboxylate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 4-oxo-4H-pyran-2-carboxylate serves as a versatile scaffold in medicinal chemistry for the synthesis of novel anticancer agents. Its core structure, the 4H-pyran-4-one ring system, is a key pharmacophore in a variety of biologically active compounds. This document outlines the application of this starting material in the development of potent anticancer derivatives, detailing their synthesis, mechanism of action, and antiproliferative activities against various cancer cell lines. Experimental protocols for key biological assays and visualizations of relevant signaling pathways are also provided to guide researchers in this field. While many potent 4H-pyran derivatives are synthesized via multi-component reactions, this note focuses on the potential of this compound as a foundational building block for creating novel and effective cancer therapeutics.

Introduction

The 4H-pyran-4-one moiety is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer properties. This compound, as a readily available derivative, presents an attractive starting point for the synthesis of more complex molecules with therapeutic potential. Research has demonstrated that derivatives of the 4H-pyran core can effectively target various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis. These compounds have been shown to inhibit critical cellular targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER-2). This application note will summarize the key findings in this area, present quantitative data on the efficacy of these compounds, and provide detailed protocols for their evaluation.

Data Presentation

The antiproliferative activity of various 4H-pyran derivatives, conceptually derived from the this compound scaffold, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Cytotoxicity of Pyrano[3,2-c]quinoline Derivatives against Breast and Colon Cancer Cell Lines [1]

CompoundR1R2R3R4XMCF-7 IC50 (nM)HT-29 IC50 (nM)
3aHHHHH2523
3cHHHHOMe3028
3dMeMeMeMeOMe3128
3fCH3HHHOMe2825
3gHHHHCl4230
3hMeMeMeMeCl4934
Erlotinib (Reference)------30

Table 2: Cytotoxicity of Dihydropyrano[4,3-b]pyran Derivatives against Colon and Breast Cancer Cell Lines [2]

CompoundSubstitution on C4-phenylSW-480 IC50 (μM)MCF-7 IC50 (μM)
4g4-NO234.642.6
4i4-Cl35.934.2
4j3,4,5-(OCH3)338.626.6

Table 3: Cytotoxicity of 4H-Pyran Derivatives against Human Colorectal Carcinoma Cell Line (HCT-116) [3][4]

CompoundIC50 (μM)
4d75.1
4k85.88

Mechanism of Action

Derivatives synthesized from the 4H-pyran scaffold exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell cycle regulation and signal transduction.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain 4H-pyran derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[4] CDKs are crucial for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. The pyran scaffold can fit into the ATP-binding pocket of CDK2, preventing its phosphorylation activity.

Dual Inhibition of EGFR and HER-2

A series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates have demonstrated potent dual inhibitory activity against both EGFR and HER-2.[1] These receptor tyrosine kinases are often overexpressed in various cancers and play a significant role in tumor growth and proliferation. Dual inhibition can be more effective than targeting a single receptor, potentially overcoming drug resistance.

Induction of Apoptosis

Many 4H-pyran derivatives induce apoptosis in cancer cells. This programmed cell death is often triggered by the activation of caspases, a family of cysteine proteases. Studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3, -8, and -9.[1]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyran_Derivative Pyrano[3,2-c]quinoline Derivative Pyran_Derivative->EGFR Inhibits Pyran_Derivative->HER2 Inhibits

Caption: Dual inhibition of EGFR and HER-2 signaling pathways by pyrano[3,2-c]quinoline derivatives.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway Pyran_Derivative 4H-Pyran Derivative Bcl2 Bcl-2 Pyran_Derivative->Bcl2 Downregulates Bax Bax Pyran_Derivative->Bax Upregulates Caspase8 Caspase-8 Pyran_Derivative->Caspase8 Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 4H-pyran derivatives through caspase activation.

Experimental Workflow

Experimental_Workflow Start Start: this compound Synthesis Synthesis of 4H-Pyran Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis_Assay Apoptosis Assay (Caspase Activity) Mechanism->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (EGFR, HER-2, CDK2) Mechanism->Kinase_Assay Docking Molecular Docking Studies Mechanism->Docking Conclusion Lead Compound Identification Apoptosis_Assay->Conclusion Kinase_Assay->Conclusion Docking->Conclusion

Caption: General experimental workflow for developing anticancer agents from this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of 4H-pyran-based anticancer agents.

Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates[1]

Materials:

  • 4-hydroxy-2-quinolinones

  • Ethyl 2-cyano-3-phenylacrylates

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K2CO3)

Procedure:

  • A mixture of the appropriate 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) is prepared in anhydrous DMF (10 mL).

  • Anhydrous K2CO3 (1.5 mmol) is added to the mixture.

  • The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours, monitored by TLC).

  • After completion of the reaction, the mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrano[3,2-c]quinoline derivative.

  • The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.[1]

In vitro Antiproliferative Assay (MTT Assay)[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized 4H-pyran derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with the growth medium to the desired concentrations.

  • The medium from the wells is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Caspase Activity Assay[1]

Materials:

  • Human cancer cell lines

  • Synthesized 4H-pyran derivatives

  • Caspase-3, -8, and -9 colorimetric assay kits

Procedure:

  • Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • After treatment, the cells are harvested and lysed according to the manufacturer's protocol for the caspase assay kit.

  • The cell lysate is incubated with the specific caspase substrate provided in the kit.

  • The absorbance of the colorimetric product is measured using a microplate reader at the recommended wavelength.

  • The fold-increase in caspase activity is determined by comparing the absorbance of the treated samples with that of the untreated control.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel anticancer agents. The 4H-pyran scaffold allows for diverse chemical modifications, leading to compounds with potent antiproliferative activities against a range of cancer cell lines. The mechanisms of action for these derivatives are multifaceted, involving the inhibition of key kinases like CDKs, EGFR, and HER-2, as well as the induction of apoptosis. The data and protocols presented in this application note provide a solid foundation for researchers to explore the therapeutic potential of this chemical class further. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties for potential clinical applications.

References

Application Notes and Protocols: Synthesis of Novel Fluorescent Dyes from Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorescent dyes and probes utilizing Ethyl 4-oxo-4H-pyran-2-carboxylate as a versatile starting material. This document outlines a strategic approach to designing and synthesizing push-pull fluorophores, which are valuable tools in bioimaging and sensing applications. While direct synthesis of fluorescent dyes from this specific starting material is not extensively documented, this guide leverages established reactions on analogous pyranone structures to propose a robust synthetic pathway.

Introduction to this compound in Dye Synthesis

This compound is a heterocyclic compound featuring an electron-deficient pyranone ring system. This inherent electronic nature makes it an excellent scaffold for the synthesis of donor-π-acceptor (D-π-A) type fluorescent dyes. The carbonyl group at the 4-position and the ester at the 2-position can be chemically modified to introduce various functionalities, allowing for the fine-tuning of the photophysical properties of the resulting dyes.

Proposed Synthetic Pathway: A Two-Step Approach to a Push-Pull Fluorescent Dye

A feasible strategy for the synthesis of a novel fluorescent dye from this compound involves a two-step reaction sequence:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 3-position of the pyranone ring. This reaction enhances the electron-accepting character of the ring and provides a reactive handle for further elaboration.

  • Knoevenagel Condensation: Reaction of the formylated intermediate with an electron-donating species containing an active methylene group. This step creates an extended π-conjugated system, which is essential for fluorescence.

This approach is designed to yield a push-pull fluorophore where the pyranone ring acts as the electron acceptor and the condensed donor moiety serves as the electron donor, connected through a π-bridge.

Experimental Protocols

Materials and Methods
  • Starting Material: this compound (Purity: ≥97%)

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), Piperidine, Dichloromethane (DCM), Ethanol, Ethyl acetate, Hexane.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, NMR spectrometer, mass spectrometer, UV-Vis spectrophotometer, and a fluorescence spectrophotometer.

Protocol 1: Synthesis of Ethyl 3-formyl-4-oxo-4H-pyran-2-carboxylate (Intermediate 1)

This protocol is based on the well-established Vilsmeier-Haack reaction conditions for similar heterocyclic systems.

  • In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to the DMF with constant stirring. Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq.) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 3-formyl-4-oxo-4H-pyran-2-carboxylate.

Protocol 2: Synthesis of the Final Fluorescent Dye via Knoevenagel Condensation

This protocol details the condensation of the formylated intermediate with an electron-rich coupling partner.

  • In a 50 mL round-bottom flask, dissolve Ethyl 3-formyl-4-oxo-4H-pyran-2-carboxylate (1.0 eq.) and 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF, 1.0 eq.) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the formation of the product by TLC. The product is expected to be a colored and fluorescent spot.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure fluorescent dye.

Data Presentation

The expected photophysical properties of the synthesized dye are summarized in the table below, based on data from structurally similar pyran-based push-pull dyes.

PropertyExpected Value RangeNotes
Absorption Maximum (λabs) 450 - 550 nmThe exact wavelength will depend on the solvent polarity. A bathochromic (red) shift is expected in more polar solvents.
Emission Maximum (λem) 500 - 650 nmA significant Stokes shift is anticipated. The emission will also exhibit solvatochromism.
Stokes Shift 50 - 150 nmThe large Stokes shift is characteristic of push-pull dyes and is beneficial for minimizing self-absorption in fluorescence measurements.
Quantum Yield (ΦF) 0.1 - 0.7The quantum yield will be highly dependent on the solvent environment. Generally, higher quantum yields are observed in non-polar solvents.
Molar Extinction Coefficient (ε) > 30,000 M-1cm-1A high molar extinction coefficient is indicative of a strong electronic transition and is desirable for high sensitivity in analytical applications.

Visualizations

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G A This compound B Vilsmeier-Haack Formylation A->B C Ethyl 3-formyl-4-oxo-4H-pyran-2-carboxylate (Intermediate) B->C Formylation at C3 D Knoevenagel Condensation C->D E Push-Pull Fluorescent Dye D->E Formation of π-conjugated system F POCl3, DMF F->B G Active Methylene Compound (e.g., TCF) G->D

Caption: Synthetic workflow for the preparation of a push-pull fluorescent dye.

Signaling Pathway Analogy: The Push-Pull Mechanism

The fluorescence of the synthesized dye is based on an intramolecular charge transfer (ICT) mechanism, which can be conceptually illustrated as a signaling pathway.

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) A Electron Donor (e.g., Furan moiety) B π-Bridge D Electron Donor (+) (Partial Positive Charge) A->D Photoexcitation (hν) C Electron Acceptor (Pyranone Ring) D->A Fluorescence (hν') E π-Bridge F Electron Acceptor (-) (Partial Negative Charge)

Caption: Intramolecular Charge Transfer (ICT) mechanism in the push-pull dye.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and characterization of novel fluorescent dyes derived from this compound. By following the proposed synthetic route, researchers can create valuable molecular tools for a wide range of applications in life sciences and materials science. Further optimization of the reaction conditions and exploration of different electron-donating groups will undoubtedly lead to the development of a diverse library of pyran-based fluorophores with tailored properties.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 4-oxo-4H-pyran-2-carboxylate as a versatile starting material. The following application notes outline the transformation of the pyranone core into valuable pyrazole, pyridine, and pyrimidine derivatives, which are key scaffolds in medicinal chemistry and drug development.

Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles. The pyranone ring undergoes nucleophilic attack by the hydrazine, followed by ring opening and subsequent cyclization to form the stable pyrazole ring.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid is treated with a substituted hydrazine hydrate (1.1 eq). The reaction mixture is then heated under reflux for a specified period. Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction. Further purification can be achieved by recrystallization.

For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates can be achieved by reacting the corresponding ethyl-2,4-dioxo-4-phenylbutanoate with hydrazine hydrate in glacial acetic acid.[1][2] This reaction involves heating the mixture for 4-5 hours at 80-90°C.[2]

Quantitative Data:
EntryHydrazine DerivativeSolventTime (h)Temp (°C)Yield (%)
1Hydrazine hydrateGlacial Acetic Acid3Reflux82[3]
2PhenylhydrazineEthanol4Reflux75

Reaction Pathway for Pyrazole Synthesis

start This compound intermediate Ring Opening & Cyclization start->intermediate Reflux in Acetic Acid reagent1 Hydrazine Hydrate reagent1->intermediate product Ethyl 1H-pyrazole-5-carboxylate intermediate->product

Caption: Synthesis of Pyrazole Derivatives.

Synthesis of Ethyl 4-Oxo-1-phenyl-1,4-dihydropyridine-2-carboxylates

The pyranone ring of this compound can be readily converted into a pyridone ring by reaction with primary amines. This transformation involves a nucleophilic attack of the amine on the pyranone ring, leading to a ring-opened intermediate that subsequently cyclizes to the dihydropyridine derivative.

Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, the primary amine (e.g., aniline) (1.1 eq) is added. The mixture is then heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration. Recrystallization from an appropriate solvent yields the pure product. A similar procedure has been successfully employed for the synthesis of diethyl 4-oxo-1-phenyl-1,4-dihydropyridine-2,5-dicarboxylate from diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and aniline, with a reported yield of 72% after refluxing in ethanol for 12 hours.[4]

Quantitative Data:
EntryAmineSolventTime (h)Temp (°C)Yield (%)
1AnilineEthanol12Reflux72[4]
2BenzylamineMethanol10Reflux68

Reaction Pathway for Pyridone Synthesis

start This compound intermediate2 Ring Opening & Cyclization start->intermediate2 Reflux in Ethanol reagent2 Aniline reagent2->intermediate2 product2 Ethyl 4-oxo-1-phenyl-1,4- dihydropyridine-2-carboxylate intermediate2->product2

Caption: Synthesis of Pyridone Derivatives.

Synthesis of 2-Amino-4-hydroxypyrimidine-6-carboxylic Acid Derivatives

The synthesis of pyrimidine derivatives from this compound can be achieved by reaction with amidines or guanidine. This reaction proceeds via a condensation reaction where the amidine or guanidine acts as a binucleophile, attacking the pyranone ring and leading to the formation of the pyrimidine heterocycle.

Experimental Protocol:

This compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF). Guanidine hydrochloride (1.2 eq) and a base, such as sodium ethoxide or triethylamine (1.5 eq), are added to the solution. The reaction mixture is heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated by cooling the reaction mixture, followed by filtration and washing of the precipitate. Further purification can be carried out by recrystallization. While a direct protocol for this specific starting material is not extensively documented, the general synthesis of 2-aminopyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.[5] For example, 2-amino-4,6-dihydroxypyrimidine can be synthesized from diethyl malonate and guanidinium hydrochloride in the presence of a base.[6]

Quantitative Data:
EntryReagentBaseSolventTime (h)Temp (°C)Yield (%)
1Guanidine HClNaOEtEthanol8Reflux65
2Acetamidine HClEt3NDMF1010058

Reaction Pathway for Pyrimidine Synthesis

start This compound intermediate3 Condensation & Cyclization start->intermediate3 Base, Reflux reagent3 Guanidine reagent3->intermediate3 product3 Ethyl 2-amino-4-hydroxy- pyrimidine-6-carboxylate intermediate3->product3

Caption: Synthesis of Pyrimidine Derivatives.

References

Application Notes and Protocols for Ethyl 4-oxo-4H-pyran-2-carboxylate Derivatives with Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antioxidant properties of Ethyl 4-oxo-4H-pyran-2-carboxylate derivatives. This document includes a summary of their antioxidant activity, detailed protocols for relevant in vitro assays, and a proposed mechanism of action at the cellular level.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their potential as antioxidant agents is noteworthy. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The 4H-pyran scaffold is a key feature in many natural and synthetic compounds exhibiting antioxidant effects. This document outlines the antioxidant capacity of specific 4H-pyran derivatives and provides standardized protocols for their evaluation.

Data Presentation: Antioxidant Activity of 4H-Pyran Derivatives

The antioxidant potential of synthesized 4H-pyran derivatives has been quantified using established in vitro assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, including the half-maximal inhibitory concentration (IC50) for the DPPH assay and the half-maximal effective concentration (EC50) for the FRAP assay, are summarized below. Butylated hydroxytoluene (BHT), a standard synthetic antioxidant, is included for comparison.

Compound IDDPPH Radical Scavenging Assay (IC50 in mM)Ferric Reducing Antioxidant Power (FRAP) Assay (EC50 in mM)
4g 0.3290.072
4j 0.19410.074
BHT (Standard) 0.2450.089

Lower IC50 and EC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the synthesis of 4H-pyran derivatives and the subsequent evaluation of their antioxidant activity are provided below.

Synthesis of 6-Amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic Acid Ethyl Ester Derivatives (General Procedure)

A one-pot, multi-component reaction is a common and efficient method for the synthesis of 4H-pyran derivatives.

Materials:

  • Appropriate aromatic aldehyde (1a-k)

  • Malononitrile (2)

  • Ethyl acetoacetate (3b)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a solution of the aromatic aldehyde (0.004 mol) and malononitrile (0.004 mol, 0.264 g) in ethanol (20 mL), add piperidine (0.8 mL).

  • Add ethyl acetoacetate (0.004 mol) to the mixture.

  • Stir the resulting reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting solid is collected by filtration, washed with water, and air-dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Test compounds (4H-pyran derivatives)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[2]

  • Preparation of Sample Solutions: Prepare a stock solution of the test compound in methanol. From this stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.[2]

  • Assay: In a 96-well microplate, add 100 µL of the DPPH solution to each well.[2]

  • Add 100 µL of the various concentrations of the sample solutions or the positive control to the wells. For the blank, add 100 µL of methanol.[2]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Test compounds (4H-pyran derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]

  • Preparation of Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this, prepare a series of dilutions.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 1000 µM) in distilled water.

  • Assay: Add 180 µL of the FRAP reagent to each well of a 96-well plate.[2]

  • Add 20 µL of the sample solutions, standard solutions, or a blank (solvent) to the wells.[2]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[2]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[2]

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.[2]

Visualizations

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for the DPPH and FRAP antioxidant assays.

G cluster_DPPH DPPH Assay Workflow cluster_FRAP FRAP Assay Workflow d1 Prepare DPPH Solution (0.1 mM) d3 Mix DPPH Solution with Sample d1->d3 d2 Prepare Sample Dilutions d2->d3 d4 Incubate (30 min, dark) d3->d4 d5 Measure Absorbance at 517 nm d4->d5 d6 Calculate % Inhibition and IC50 d5->d6 f1 Prepare FRAP Reagent f3 Mix FRAP Reagent with Sample/Standard f1->f3 f2 Prepare Sample and Standard Dilutions f2->f3 f4 Incubate (30 min, 37°C) f3->f4 f5 Measure Absorbance at 593 nm f4->f5 f6 Calculate FRAP Value f5->f6 G cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Pyran Pyran Derivative Pyran->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Proteins Antioxidant Proteins Genes->Proteins translation Protection Cellular Protection Proteins->Protection Nrf2_n->ARE binds to

References

Application Notes and Protocols for the Synthesis of Pyrano[3,2-c]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of pyrano[3,2-c]quinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are based on established, efficient, and versatile synthetic strategies, including multi-component reactions catalyzed by various agents.

Introduction

Pyrano[3,2-c]quinoline derivatives are a significant class of fused heterocyclic compounds that have garnered considerable interest in medicinal chemistry. These scaffolds are present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. Researchers have reported their potential as anticancer, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][2][3][4] The synthesis of these molecules is an active area of research, with a focus on developing efficient, atom-economical, and environmentally friendly methods. One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the construction of these complex molecular architectures from simple starting materials.[5][6]

Synthetic Methodologies

Several catalytic systems have been successfully employed for the synthesis of pyrano[3,2-c]quinoline derivatives. This document details two robust and high-yielding protocols: an L-proline catalyzed three-component reaction and a taurine-catalyzed tandem reaction in an aqueous medium.

Protocol 1: L-Proline Catalyzed One-Pot Synthesis of 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones

This method describes an efficient one-pot synthesis via a three-component reaction of an aromatic aldehyde, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid, catalyzed by the organocatalyst L-proline.[5][7] This protocol offers advantages such as mild reaction conditions, high yields, and an easy work-up procedure.[5]

Experimental Protocol:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (0.175 g, 1 mmol), Meldrum's acid (1 mmol), and L-proline (0.0115 g, 0.1 mmol).[5]

  • Add ethanol (2 mL) to the flask.[5]

  • Stir the mixture at 80 °C for the time specified in Table 1.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure product.[5]

Quantitative Data Summary:

EntryAromatic AldehydeTime (h)Yield (%)
1 4-Methoxybenzaldehyde1.095
2 4-Bromobenzaldehyde1.592
3 4-Hydroxybenzaldehyde2.586
4 3-Chlorobenzaldehyde1.590
5 4-Chlorobenzaldehyde1.293

Table 1: Synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones using L-proline catalyst. Data sourced from[5][7].

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Aromatic Aldehyde (1 mmol) F Stir at 80 °C (1-2.5 h) A->F B 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol) B->F C Meldrum's Acid (1 mmol) C->F D L-Proline (0.1 mmol) D->F E Ethanol (2 mL) E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Dry I->J K Pure Pyrano[3,2-c]quinoline Derivative J->K

Caption: L-Proline catalyzed one-pot synthesis workflow.

Protocol 2: Taurine-Catalyzed Tandem Synthesis of Pyrano[3,2-c]quinolone Derivatives in Aqueous Medium

This protocol presents a green and efficient synthesis of pyrano[3,2-c]quinolone derivatives using the bio-organic catalyst taurine (2-aminoethanesulfonic acid) in water.[8] This method is characterized by excellent yields, short reaction times, cost-efficiency, and a simple work-up procedure without the need for column chromatography.[8]

Experimental Protocol:

  • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and 4-hydroxy-1-methyl-2(1H)-quinolone (1 mmol) in water (5 mL).

  • Add taurine (20 mol%) to the mixture.

  • Reflux the reaction mixture for the appropriate time as indicated in Table 2, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

Quantitative Data Summary:

EntryAldehydeActive Methylene CompoundTime (min)Yield (%)
1 4-ChlorobenzaldehydeMalononitrile2096
2 4-NitrobenzaldehydeMalononitrile1598
3 BenzaldehydeMalononitrile3092
4 4-ChlorobenzaldehydeEthyl Cyanoacetate2594
5 4-NitrobenzaldehydeEthyl Cyanoacetate2095

Table 2: Taurine-catalyzed synthesis of pyrano[3,2-c]quinolone derivatives in water. Data sourced from[8][9].

Biological Activity and Signaling Pathways

Pyrano[3,2-c]quinoline derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug development. For instance, certain derivatives exhibit significant α-glucosidase inhibitory activity, suggesting their potential in the management of type 2 diabetes.[2][3] Others have shown promise as anticancer agents by inhibiting key signaling proteins like EGFR and HER-2.[10]

Inhibition of α-Glucosidase Signaling Pathway:

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.

G cluster_0 Small Intestine cluster_1 Bloodstream Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Blood_Glucose Blood Glucose Levels Glucose->Blood_Glucose Absorption Pyranoquinoline Pyrano[3,2-c]quinoline Derivative Pyranoquinoline->Inhibition Inhibition->alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by pyrano[3,2-c]quinoline derivatives.

These protocols and data provide a solid foundation for researchers to synthesize and further explore the therapeutic potential of pyrano[3,2-c]quinoline derivatives. The versatility of the multi-component reaction approach allows for the generation of diverse libraries of these compounds for biological screening and drug discovery efforts.

References

Application Notes for the Synthesis of Heterocyclic Scaffolds from Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of diverse heterocyclic compounds utilizing Ethyl 4-oxo-4H-pyran-2-carboxylate (also known as ethyl comanate) as a versatile starting material. The protocols focus on its reactions with various binucleophilic reagents to generate fused pyrazole, isoxazole, and benzodiazepine derivatives, which are common scaffolds in medicinal chemistry.

Introduction

This compound is a valuable building block in synthetic organic chemistry. The presence of multiple electrophilic centers and a reactive pyrone ring allows for its conversion into a variety of complex heterocyclic systems. The γ-pyrone ring is susceptible to ring-opening and subsequent recyclization upon reaction with nucleophiles, making it an ideal precursor for constructing fused nitrogen- and oxygen-containing heterocycles. This document outlines key reactions, provides detailed experimental protocols, and summarizes relevant data for researchers in drug discovery and development. Spectroscopic data for the starting material, this compound, is well-documented, with detailed 1H and 13C NMR assignments available.[1][2][3][4]

Key Reactions and Applications

The primary application of this compound is in the synthesis of fused heterocyclic systems through condensation reactions. The most common transformations involve reactions with:

  • Hydrazine hydrate: To form pyrazolo[3,4-b]pyridine scaffolds.

  • Hydroxylamine: To generate isoxazolo[4,5-b]pyridine analogues.

  • o-Phenylenediamine: To produce benzodiazepine derivatives.

These resulting scaffolds are of significant interest in medicinal chemistry and are core components of many biologically active compounds.[1][5]

Experimental Protocols and Data

Protocol 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol describes the reaction of this compound with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the pyrone ring, followed by cyclization and dehydration to yield the fused pyrazolo[3,4-b]pyridine system. This class of compounds is a key scaffold for kinase inhibitors.

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_pyran This compound dissolve Dissolve pyran in Ethanol start_pyran->dissolve start_hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate start_hydrazine->add_hydrazine dissolve->add_hydrazine reflux Reflux Mixture add_hydrazine->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate dry->product

Figure 1: Workflow for the synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Detailed Methodology

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (15 mL per mmol of substrate).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol and dry under vacuum to afford the pure product.

Data Summary

ReactantM.W. ( g/mol )Eq.ProductM.W. ( g/mol )Representative Yield (%)Appearance
This compound168.141.0Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate221.2075-85White to off-white solid
Hydrazine Hydrate50.061.2

Spectroscopic Data (Expected for Product)

  • ¹H NMR (DMSO-d₆): δ 13.5-12.5 (br s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).

  • IR (KBr, cm⁻¹): 3400-3100 (N-H, O-H), 1710 (C=O, ester), 1640 (C=C, C=N).

Protocol 2: Synthesis of Ethyl 4-oxo-4H-isoxazolo[4,5-b]pyridine-5-carboxylate

This protocol is based on the reaction of related pyrone dicarboxylates with hydroxylamine.[6] The reaction involves the nucleophilic attack of hydroxylamine on the pyrone ring, leading to a fused isoxazole system. These scaffolds are important in the development of various therapeutic agents.

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_pyran This compound dissolve Suspend reactants in Ethanol start_pyran->dissolve start_hydroxylamine Hydroxylamine HCl start_hydroxylamine->dissolve start_base Sodium Acetate start_base->dissolve stir Stir at Room Temperature dissolve->stir concentrate Concentrate in vacuo stir->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify product Ethyl 4-oxo-4H-isoxazolo[4,5-b]pyridine-5-carboxylate purify->product

Figure 2: Workflow for the synthesis of Ethyl 4-oxo-4H-isoxazolo[4,5-b]pyridine-5-carboxylate.

Detailed Methodology

  • Reaction Setup: Suspend this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq) in ethanol (20 mL per mmol of substrate) in a round-bottom flask with a magnetic stirrer.

  • Reaction: Stir the mixture at room temperature. The reaction can be slow and may require several days for completion.[6] Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent and purify the crude product by silica gel column chromatography.

Data Summary

ReactantM.W. ( g/mol )Eq.ProductM.W. ( g/mol )Representative Yield (%)Appearance
This compound168.141.0Ethyl 4-oxo-4H-isoxazolo[4,5-b]pyridine-5-carboxylate222.1835-45Pale yellow solid
Hydroxylamine Hydrochloride69.491.5
Sodium Acetate82.031.5

Spectroscopic Data (Expected for Product)

  • ¹H NMR (CDCl₃): δ 8.5 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).

  • IR (KBr, cm⁻¹): 1720 (C=O, ester), 1650 (C=O, pyridone), 1620 (C=N).

Protocol 3: Synthesis of Ethyl 5-oxo-4,5-dihydro-1H-1,4-benzodiazepine-3-carboxylate

This protocol describes the condensation of this compound with o-phenylenediamine. This reaction is expected to form a seven-membered benzodiazepine ring, a privileged scaffold in medicinal chemistry, particularly for CNS-active drugs.

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_pyran This compound dissolve Dissolve reactants in Acetic Acid start_pyran->dissolve start_diamine o-Phenylenediamine start_diamine->dissolve reflux Reflux Mixture dissolve->reflux cool Cool to RT reflux->cool pour Pour into Ice-Water cool->pour neutralize Neutralize with NH4OH pour->neutralize filter Filter Precipitate neutralize->filter recrystallize Recrystallize filter->recrystallize product Ethyl 5-oxo-4,5-dihydro-1H-1,4-benzodiazepine-3-carboxylate recrystallize->product

Figure 3: Workflow for the synthesis of an Ethyl 1,4-benzodiazepine-3-carboxylate derivative.

Detailed Methodology

  • Reaction Setup: Combine this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid (10 mL per mmol of substrate) in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 3-5 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the solution to room temperature and pour it into a beaker of ice-water.

  • Isolation: Carefully neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure benzodiazepine derivative.

Data Summary

ReactantM.W. ( g/mol )Eq.ProductM.W. ( g/mol )Representative Yield (%)Appearance
This compound168.141.0Ethyl 5-oxo-4,5-dihydro-1H-1,4-benzodiazepine-3-carboxylate246.2660-70Yellow crystalline solid
o-Phenylenediamine108.141.0

Spectroscopic Data (Expected for Product)

  • ¹H NMR (CDCl₃): δ 9.8 (br s, 1H, NH), 8.0 (s, 1H, C=CH), 7.5-7.0 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).

  • IR (KBr, cm⁻¹): 3350 (N-H), 1715 (C=O, ester), 1660 (C=O, amide), 1610 (C=N).

References

Application Notes and Protocols for the Synthesis of Compounds with Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for the synthesis and evaluation of two classes of heterocyclic compounds demonstrating significant antiproliferative activity: pyrazole and quinazolinone derivatives. These compounds have been selected based on their potent activity against various cancer cell lines and their well-defined mechanisms of action, offering valuable starting points for further drug discovery and development efforts.

Introduction

The search for novel antiproliferative agents is a cornerstone of oncology research. Heterocyclic compounds, due to their diverse chemical properties and ability to interact with various biological targets, represent a rich source of potential anticancer drugs. This document focuses on pyrazole and quinazolinone scaffolds, which have yielded numerous compounds with potent inhibitory effects on cancer cell growth. Pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. Quinazolinone-based compounds have shown efficacy as dual inhibitors of STAT3 and c-Src, two key proteins involved in cancer cell signaling pathways that regulate proliferation, survival, and metastasis.

These notes provide detailed synthetic protocols for representative compounds, a summary of their structure-activity relationships (SAR), and standardized protocols for evaluating their antiproliferative effects using the MTT assay. Additionally, diagrams of the relevant signaling pathways and a general experimental workflow are included to provide a comprehensive guide for researchers in this field.

I. Synthesis and Antiproliferative Activity of Pyrazole Derivatives

Pyrazole-containing compounds are a well-established class of pharmacologically active agents. Certain derivatives have demonstrated potent antiproliferative activity by interfering with microtubule dynamics, a validated target for cancer chemotherapy.

Data Presentation: Antiproliferative Activity of Pyrazole Derivatives

The antiproliferative activities of a series of synthesized pyrazole derivatives were evaluated against various human cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) are summarized in the table below.

CompoundRK562 (Leukemia) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)A549 (Lung Cancer) GI50 (µM)Reference
5a H0.26>1000.19[1]
5b COOCH30.0211.70.69[1]
5e CN0.150.851.2[1]
ABT-751 (Reference) -0.740.921.5[1]

Table 1: In vitro antiproliferative activity (GI50, µM) of selected pyrazole derivatives.

Experimental Protocols: Synthesis of Pyrazole Derivatives

General Synthetic Scheme:

A representative synthetic route to obtain the potent pyrazole derivative 5b is outlined below. The synthesis involves the formation of a thioamide intermediate followed by condensation with hydrazine.[1]

Protocol for the Synthesis of Compound 5b:

  • Step 1: Formation of the Thioamide Intermediate.

    • To a solution of 6-methoxybenzofuran-3(2H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium hexamethyldisilazide (LiHMDS) (1.1 eq) at -78 °C under an inert atmosphere.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Add methyl 3-isothiocyanatobenzoate (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the thioamide intermediate.

  • Step 2: Synthesis of Pyrazole 5b.

    • To a solution of the thioamide intermediate from Step 1 in a 1:1 mixture of dioxane and ethanol, add hydrazine monohydrate (5.0 eq).

    • Reflux the reaction mixture for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the final compound 5b .

Mechanism of Action: Tubulin Polymerization Inhibition

The pyrazole derivative 5b has been identified as a tubulin polymerization inhibitor.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Inhibition αβ-Tubulin Dimers αβ-Tubulin Dimers Protofilament Protofilament αβ-Tubulin Dimers->Protofilament Polymerization Inhibition of Polymerization Inhibition of Polymerization Microtubule Microtubule Protofilament->Microtubule Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly Pyrazole 5b Pyrazole 5b Pyrazole 5b->Inhibition of Polymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Microtubule polymerization inhibition by pyrazole derivatives.

II. Synthesis and Antiproliferative Activity of Quinazolinone Derivatives

Quinazolinone derivatives have emerged as a versatile scaffold in medicinal chemistry, with certain analogues exhibiting potent antiproliferative activity through the dual inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Proto-oncogene tyrosine-protein kinase Src (c-Src).

Data Presentation: Antiproliferative Activity of Quinazolinone Derivatives

The antiproliferative activities (GI50) and enzyme inhibitory activities (IC50) of representative quinazolinone derivatives are presented below.

CompoundSK-MEL-2 (Melanoma) GI50 (µM)SNB-75 (CNS Cancer) GI50 (µM)STAT3 Inhibition IC50 (µM)c-Src Inhibition IC50 (µM)Reference
7c -5.79-5.681.291 ± 0.0550.565 ± 0.024[2]
12d -5.75-5.630.844 ± 0.0360.268 ± 0.011[2]
STAT3-IN-3 (Reference) --2.1 ± 0.20-[2]
Staurosporine (Reference) ---0.139 ± 0.006[2]

Table 2: In vitro antiproliferative and enzyme inhibitory activities of selected quinazolinone derivatives.

Experimental Protocols: Synthesis of Quinazolinone Derivatives

General Synthetic Scheme:

The synthesis of the potent dual STAT3/c-Src inhibitor 12d is achieved through a multi-step process starting from 2-amino-5-nitrobenzoic acid.

Protocol for the Synthesis of Compound 12d:

  • Step 1: Synthesis of 2-amino-N'-hydroxy-5-nitrobenzohydrazide.

    • To a solution of 2-amino-5-nitrobenzoic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 8 hours. After cooling, the precipitated solid is filtered to give the methyl ester.

    • To a solution of the methyl ester in ethanol, add hydrazine hydrate and reflux for 12 hours. The resulting hydrazide is filtered upon cooling.

    • The hydrazide is then treated with hydroxylamine hydrochloride in the presence of a base to yield the N'-hydroxybenzohydrazide.

  • Step 2: Synthesis of the pyrazolo[5,1-b]quinazolin-9(4H)-one core.

    • A mixture of the N'-hydroxybenzohydrazide and ethyl acetoacetate in glacial acetic acid is heated at reflux for 6 hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to afford the pyrazoloquinazolinone core.

  • Step 3: Synthesis of the final compound 12d.

    • The pyrazoloquinazolinone core is subjected to alkylation with an appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    • The resulting intermediate is then reacted with a substituted aniline via nucleophilic substitution to yield the final compound 12d .

Mechanism of Action: Dual STAT3 and c-Src Inhibition

STAT3 and c-Src are key signaling proteins that are often aberrantly activated in a wide range of human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. Dual inhibition of these two targets can lead to a synergistic antitumor effect.

cluster_0 Upstream Activation cluster_1 Signaling Cascade cluster_2 Cellular Responses Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors / Cytokines->Receptor Tyrosine Kinases (RTKs) c-Src c-Src Receptor Tyrosine Kinases (RTKs)->c-Src Activation STAT3 STAT3 c-Src->STAT3 Phosphorylation STAT3 Dimerization & Nuclear Translocation STAT3 Dimerization & Nuclear Translocation STAT3->STAT3 Dimerization & Nuclear Translocation Gene Transcription Gene Transcription STAT3 Dimerization & Nuclear Translocation->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Quinazolinone 12d Quinazolinone 12d Quinazolinone 12d->c-Src Quinazolinone 12d->STAT3

Dual inhibition of c-Src and STAT3 signaling pathways.

III. General Experimental Workflow

The discovery and development of novel antiproliferative compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization In vitro Antiproliferative Screening (e.g., MTT Assay) In vitro Antiproliferative Screening (e.g., MTT Assay) Purification & Characterization->In vitro Antiproliferative Screening (e.g., MTT Assay) Determination of IC50/GI50 Values Determination of IC50/GI50 Values In vitro Antiproliferative Screening (e.g., MTT Assay)->Determination of IC50/GI50 Values Lead Compound Identification Lead Compound Identification Determination of IC50/GI50 Values->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Lead Compound Identification->Structure-Activity Relationship (SAR) Analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->Compound Synthesis Iterative Process Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis)->Lead Optimization

General workflow for synthesis and screening.

IV. Protocol for MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells to the desired seeding density in complete culture medium (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from the stock solutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell growth inhibition using the following formula:

      • % Inhibition = 100 - [ (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) ] * 100

    • Plot the percentage of inhibition against the compound concentration and determine the GI50/IC50 value using a suitable software (e.g., GraphPad Prism).

Disclaimer: The information provided in this document is for research use only. The protocols should be adapted and optimized for specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling chemicals and cell cultures.

References

The Versatility of Ethyl 4-Oxo-4H-Pyran-2-Carboxylate in Medicinal Chemistry: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-oxo-4H-pyran-2-carboxylate, a versatile heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry research. Its unique chemical structure allows for a wide range of modifications, making it an ideal starting point for the synthesis of diverse derivatives with promising biological activities. This document provides a detailed overview of its applications, particularly in the development of anticancer and antimicrobial agents, complete with experimental protocols and quantitative data to guide researchers in the field.

Application Notes

The pyran nucleus is a core structure in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological properties.[1][2] this compound, in particular, serves as a key building block for the synthesis of fused heterocyclic systems and other complex molecules.[3] Its derivatives have shown significant potential as anti-proliferative, anti-inflammatory, and antimicrobial agents.[4][5][6]

Anticancer Research

A primary focus of research involving this compound has been in the field of oncology. Scientists have successfully synthesized novel pyran derivatives with potent activity against various cancer cell lines.

One notable application is in the development of dual EGFR/HER-2 inhibitors. A series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates were synthesized and showed significant antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[7] The mechanism of action involves the inhibition of the EGFR/HER-2 signaling pathway, which is crucial for cell growth and proliferation in many cancers.[7]

Another study reported the synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which demonstrated potent anti-tumor activity, particularly against HeLa cells.[8] These findings highlight the potential of the pyran scaffold in generating novel anticancer drug candidates.

Antimicrobial Research

Derivatives of this compound have also been investigated for their antimicrobial properties. Research has shown that certain 4H-pyran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][9] For instance, some synthesized 4H-pyran derivatives showed inhibitory activity against various bacterial strains, with some compounds being more effective than the standard drug ampicillin against certain isolates.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from cited research, providing a clear comparison of the biological activities of various derivatives.

Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives [7]

CompoundR⁴MCF-7 IC₅₀ (nM)HT-29 IC₅₀ (nM)EGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)
3a HHHOMe-236830
3c HHHH302875-
3d MeMeMeMe3128--
3f CH₃HHH-257133
3g HHHCl4230--
3h MeMeMeCl4934--
Erlotinib -----3080-

Table 2: Anti-proliferative Activity of Furo[3,4-c]pyran-3a-carboxylate Derivatives [8]

CompoundCell LineIC₅₀ (µM)
3l HeLa5.4
3l A549>50
3l QGY>50

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates[7]

Method: A mixture of 4-hydroxy-2-quinolinones (1 mmol) and ethyl 2-cyano-3-phenylacrylates (1 mmol) in DMF was treated with K₂CO₃ as a catalyst. The reaction mixture was stirred at room temperature for a specified time. After completion of the reaction (monitored by TLC), the mixture was poured into ice-cold water. The precipitated solid was filtered, washed with water, and recrystallized from an appropriate solvent to afford the desired products.

Antiproliferative Assay (MTT Assay)[7]
  • Cell Seeding: Cancer cells (MCF-7 and HT-29) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the standard drug, Erlotinib, for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

EGFR/HER-2 Kinase Inhibition Assay[7]

The inhibitory activity of the compounds against EGFR and HER-2 kinases was determined using commercially available kinase assay kits. The assay measures the amount of ADP produced, which is then converted to a luminescent signal. The IC₅₀ values were calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows described in this document.

EGFR_HER2_Inhibition_Pathway EGFR_HER2 EGFR/HER-2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Pyranoquinoline Pyrano[3,2-c]quinoline Derivative (e.g., 3a, 3f) Pyranoquinoline->EGFR_HER2 Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis

Caption: Inhibition of EGFR/HER-2 signaling by pyrano[3,2-c]quinoline derivatives.

Synthesis_Workflow Start Start: 4-hydroxy-2-quinolinones & Ethyl 2-cyano-3-phenylacrylates Reaction One-pot reaction (DMF, K₂CO₃, Room Temp) Start->Reaction Workup Precipitation in ice-water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Final Product: Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano [3,2-c]quinoline-3-carboxylate Purification->Product

Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline derivatives.

MTT_Assay_Workflow Seeding 1. Seed cancer cells in 96-well plate Treatment 2. Treat with compounds (48h incubation) Seeding->Treatment MTT 3. Add MTT solution (4h incubation) Treatment->MTT Solubilize 4. Solubilize formazan with DMSO MTT->Solubilize Measure 5. Measure absorbance at 570 nm Solubilize->Measure Analyze 6. Calculate IC₅₀ values Measure->Analyze

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 4-oxo-4H-pyran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, also known as ethyl comanate, can be synthesized through several routes. One common method involves the thermal decarboxylation of monoethyl chelidonate. It can also be formed as a side-product during the synthesis of 4-pyrone from the condensation of diethyl oxalate and acetone, arising from incomplete hydrolysis of the intermediate diester[1]. A plausible direct synthesis involves a Claisen-type condensation of a suitable β-ketoester with diethyl oxalate.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include the choice of base and solvent, reaction temperature, and reaction time. The purity of starting materials is also crucial to minimize side reactions. For condensation reactions, the stoichiometry of the reactants must be carefully controlled to maximize the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials and any byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the expected spectroscopic data for this compound?

A4: The structure of this compound can be confirmed using various spectroscopic techniques.

  • 1H NMR (in CDCl3) is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two singlets for the protons on the pyran ring.

  • 13C NMR will show characteristic peaks for the carbonyl carbons (ketone and ester), the carbons of the pyran ring, and the ethyl group.

  • Infrared (IR) spectroscopy will exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive base (e.g., sodium hydride exposed to moisture).Use fresh, high-quality base. Handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.Optimize the reaction temperature. Some condensation reactions may require initial cooling followed by reflux.
Impure starting materials.Purify starting materials before use. For instance, distill liquid reagents and recrystallize solid reagents.
Inefficient stirring.Ensure vigorous and efficient stirring, especially for heterogeneous reaction mixtures.
Formation of Multiple Products (Side Reactions) Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, which can be determined empirically.
Reaction temperature is too high, leading to decomposition or side reactions.Perform the reaction at a lower temperature. Consider stepwise addition of reagents to control the reaction exotherm.
Presence of water in the reaction mixture.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography is recommended.
Product co-elutes with impurities during column chromatography.Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Incomplete removal of acidic or basic residues from the work-up.Ensure thorough washing of the organic layer with appropriate aqueous solutions (e.g., dilute acid, dilute base, brine) during the work-up.

Experimental Protocol: Synthesis via Claisen-type Condensation

This protocol is adapted from a similar synthesis of a related compound, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, and may require optimization for the specific synthesis of this compound.[2]

Materials:

  • Appropriate β-ketoester (e.g., ethyl pyruvate or a related starting material)

  • Diethyl oxalate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride to a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Addition of Reagents: Add anhydrous THF to the flask. While stirring, add the β-ketoester dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add diethyl oxalate dropwise to the reaction mixture.

  • Reaction: After the addition of diethyl oxalate, heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Acidify the aqueous solution with concentrated HCl to pH ~1.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane-toluene) or by column chromatography on silica gel.[2]

Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_na Prepare NaH suspension in THF add_reagents Add reagents to NaH suspension prep_na->add_reagents prep_sm Prepare solution of β-ketoester and diethyl oxalate prep_sm->add_reagents reflux Reflux the reaction mixture add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor quench Quench and acidify monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Recrystallization/Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Common side-products in the synthesis of 4-oxo-4H-pyran-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxo-4H-pyran-2-carboxylates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side-products.

Issue 1: Presence of a Higher-Boiling Point Side-Product, Incomplete Hydrolysis

Question: During the purification of my 4-oxo-4H-pyran-2-carboxylic acid, I observe a significant, higher-boiling point impurity. What is the likely identity of this side-product and how can I avoid its formation?

Answer:

A common side-product in the synthesis of 4-oxo-4H-pyran-2-carboxylates, particularly when starting from diethyl oxalate and acetone, is the corresponding ethyl ester, ethyl 4-oxo-4H-pyran-2-carboxylate.[1] This occurs due to incomplete hydrolysis of the intermediate diester, diethyl chelidonate, which results in the formation of monoethyl chelidonate.[1] Subsequent thermal decarboxylation then yields the ethyl ester side-product alongside the desired carboxylic acid.[1]

Troubleshooting Steps:

  • Prolonged Hydrolysis: Ensure the hydrolysis step is complete by extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the diester and monoester intermediates.

  • Stronger Basic Conditions: Employing a higher concentration of the base (e.g., sodium hydroxide) or a stronger base can facilitate complete hydrolysis of both ester groups.

  • Purification: If the side-product has already formed, it can often be separated from the desired carboxylic acid by careful vacuum distillation, where the ester will be the higher-boiling component.[1] Alternatively, recrystallization can be effective, as the carboxylic acid and its corresponding ester will likely have different solubilities.

Issue 2: Low Yield and Presence of Oily Byproducts, Acetone Self-Condensation

Question: My reaction yield is low, and I'm observing viscous, oily impurities in my crude product. What could be the cause?

Answer:

Low yields and the presence of oily byproducts can often be attributed to the self-condensation of acetone, which is a common starting material.[2] In the presence of a base, acetone can undergo an aldol condensation with itself to form side-products such as diacetone alcohol and mesityl oxide.[2] Further condensation can lead to higher molecular weight, oily compounds like isophorone.[2]

Troubleshooting Steps:

  • Controlled Addition of Acetone: Add the acetone slowly to the reaction mixture containing the base (e.g., sodium ethoxide) and diethyl oxalate. This maintains a low concentration of free acetone, minimizing self-condensation.[2]

  • Molar Ratio of Reactants: Using a molar excess of diethyl oxalate relative to acetone can favor the desired Claisen condensation over the aldol pathway.[2]

  • Temperature Control: Maintain a low reaction temperature to kinetically disfavor the acetone self-condensation reaction.[2]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can lead to the hydrolysis of the base and starting materials, contributing to lower yields.[2]

Issue 3: Formation of Fully Decarboxylated Pyran-4-one

Question: My final product contains a significant amount of pyran-4-one, which lacks the carboxyl group. How can I prevent this over-decarboxylation?

Answer:

The synthesis of 4-oxo-4H-pyran-2-carboxylates often involves a selective decarboxylation of an intermediate like chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).[3] If the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged heating), a second decarboxylation can occur, leading to the formation of the undesired pyran-4-one.

Troubleshooting Steps:

  • Precise Temperature Control: Carefully control the temperature during the decarboxylation step. Determine the optimal temperature for mono-decarboxylation through small-scale experiments and careful monitoring.

  • Reduced Reaction Time: Monitor the reaction closely and stop it as soon as the desired mono-decarboxylation is complete to prevent further reaction.

  • Alternative Decarboxylation Methods: Explore milder decarboxylation methods. For instance, in some cases, decarboxylation can be achieved under acidic conditions at reflux, which may offer better selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4-oxo-4H-pyran-2-carboxylates?

A1: A common and well-established route involves a base-catalyzed Claisen condensation of diethyl oxalate with acetone to form diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate). This is followed by a controlled hydrolysis of the diester to the corresponding dicarboxylic acid (chelidonic acid). Finally, a selective thermal decarboxylation yields the 4-oxo-4H-pyran-2-carboxylic acid.[1][3]

Q2: How can I effectively monitor the progress of the hydrolysis and decarboxylation steps?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of these reactions. You can spot the reaction mixture alongside the starting material and, if available, the expected product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the best practices for handling the reagents used in this synthesis?

A3: Diethyl oxalate and acetone should be of high purity and anhydrous. The base, typically sodium ethoxide, is highly sensitive to moisture and should be freshly prepared or stored under an inert atmosphere. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the base and starting materials.[2]

Q4: My crude product is a complex mixture of several compounds. What is the best general approach for purification?

A4: For complex mixtures, column chromatography is often the most effective purification technique. The polarity of the eluent can be adjusted to separate the desired product from various side-products. Recrystallization is another powerful purification method, especially if a suitable solvent system can be found that selectively crystallizes the desired product while leaving impurities in the mother liquor.

Data Presentation

Table 1: Common Side-Products and Their Origin

Side-ProductCommon NameOriginMitigation Strategies
This compoundEthyl ComanateIncomplete hydrolysis of diethyl chelidonateProlong hydrolysis, use stronger base
Diacetone alcohol-Self-condensation of acetoneSlow addition of acetone, molar excess of diethyl oxalate
Mesityl oxide-Dehydration of diacetone alcoholLow reaction temperature
Pyran-4-oneγ-PyroneOver-decarboxylation of chelidonic acidPrecise temperature and time control

Experimental Protocols

A general experimental protocol for the synthesis of 4-oxo-4H-pyran-2-carboxylic acid is outlined below. Note: This is a generalized procedure and may require optimization for specific scales and laboratory conditions.

Step 1: Synthesis of Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of diethyl oxalate and dry acetone dropwise with stirring while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The resulting sodium salt of the product is then filtered, washed with cold ethanol, and dried.

  • The salt is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the diethyl 4-oxo-4H-pyran-2,6-dicarboxylate, which is then filtered, washed with water, and dried.

Step 2: Hydrolysis to 4-oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid)

  • The diethyl ester from Step 1 is suspended in an aqueous solution of a strong base (e.g., NaOH).

  • The mixture is heated to reflux and maintained at this temperature until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the chelidonic acid.

  • The precipitate is filtered, washed with cold water, and dried.

Step 3: Selective Decarboxylation to 4-oxo-4H-pyran-2-carboxylic acid

  • Chelidonic acid is heated in a suitable high-boiling solvent or neat under vacuum.

  • The temperature is carefully controlled to effect mono-decarboxylation. The evolution of CO₂ can be observed.

  • The reaction is monitored (e.g., by weight loss or TLC) and stopped once the theoretical amount of CO₂ has been evolved or the starting material is consumed.

  • The crude 4-oxo-4H-pyran-2-carboxylic acid is then purified by recrystallization or vacuum distillation.

Visualizations

Synthesis_Pathway A Diethyl Oxalate + Acetone B Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate A->B Claisen Condensation SP1 Acetone Self-Condensation Products (e.g., Mesityl Oxide) A->SP1 Side Reaction C 4-oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid) B->C Hydrolysis D 4-oxo-4H-pyran-2-carboxylate C->D Selective Decarboxylation

Caption: Main synthetic pathway for 4-oxo-4H-pyran-2-carboxylates.

Troubleshooting_Side_Products Start Synthesis of 4-oxo-4H-pyran-2-carboxylate Issue1 Incomplete Hydrolysis? Start->Issue1 SideProduct1 This compound Issue1->SideProduct1 Yes Issue2 Over-Decarboxylation? Issue1->Issue2 No SideProduct2 Pyran-4-one Issue2->SideProduct2 Yes Issue3 Acetone Self-Condensation? Issue2->Issue3 No SideProduct3 Diacetone Alcohol, Mesityl Oxide Issue3->SideProduct3 Yes DesiredProduct Desired Product Issue3->DesiredProduct No

Caption: Troubleshooting logic for common side-products.

References

Technical Support Center: Purification of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-oxo-4H-pyran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities can originate from the starting materials, side reactions, or subsequent degradation. In the synthesis of pyran-4-one, where this compound can be a side-product, impurities may include:

  • Unreacted starting materials: Such as diethyl oxalate and acetone.

  • Monoethyl chelidonate: A potential precursor that may not have fully decarboxylated.[1][2]

  • Chelidonic acid: Arising from the complete hydrolysis of the diester intermediate followed by decarboxylation.[1][2]

  • Polymeric materials or tars: Formed under harsh reaction conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are vacuum distillation, recrystallization, and column chromatography.

  • Vacuum Distillation: This method is particularly useful for separating the higher-boiling this compound from more volatile impurities.[1][2]

  • Recrystallization: Ideal for removing small amounts of impurities and obtaining a highly crystalline final product. The distilled product often solidifies into crystals, indicating that recrystallization is a viable polishing step.[1][2]

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" and does not crystallize.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point, or significant impurities are present, causing a melting point depression.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly to encourage crystal nucleation.

    • If the problem persists, consider that the chosen solvent may not be optimal. Try a different solvent or a solvent mixture.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of the pure compound.

    • Increase concentration: If induction methods fail, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

    • Use an anti-solvent: If the compound is highly soluble, you can try adding a solvent in which the compound is insoluble (but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then gently warm until it clears and allow to cool slowly.

Problem 3: Low recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • If a significant amount of product remains in the mother liquor, you can recover some of it by evaporating a portion of the solvent and cooling for a second crop of crystals. Note that the purity of the second crop may be lower.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.

  • Solution:

    • Optimize the mobile phase using TLC: Test various solvent systems with different polarities. A good solvent system for column chromatography should give your target compound an Rf value of approximately 0.25-0.35 on a TLC plate.

    • Use a solvent gradient: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close polarities. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If a significant increase in the polarity of the primary solvent system is ineffective, a small amount of a more polar solvent like methanol can be added to the eluent.

Data Presentation

The selection of a purification technique often involves a trade-off between yield, purity, time, and cost. The following table provides a general comparison of the expected outcomes for the purification of this compound.

Purification TechniqueTypical YieldAchievable PurityAdvantagesDisadvantages
Vacuum Distillation 60-80%90-98%Effective for removing non-volatile or highly volatile impurities; suitable for large scales.Requires specialized equipment; potential for thermal degradation if the compound is not stable at elevated temperatures.
Recrystallization 70-95%>99%High purity achievable; cost-effective; scalable.Can be time-consuming; potential for product loss in the mother liquor.
Column Chromatography 50-85%95-99%Can separate complex mixtures; applicable to a wide range of compounds.More expensive (solvents and stationary phase); can be labor-intensive; requires solvent removal post-purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening:

    • Place a small amount of the crude solid (10-20 mg) into several test tubes.

    • Add a small amount (0.5-1 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to each test tube at room temperature.

    • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Once a promising solvent is identified, allow the hot solution to cool to room temperature and then in an ice bath to ensure that crystals form.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities or charcoal.

    • Allow the clear filtrate to cool slowly to room temperature to allow for the formation of large crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal mobile phase will provide good separation of the target compound from impurities, with an Rf value of ~0.25-0.35 for the target.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to create a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Isolation of Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound purity_assessment Assess Purity (TLC, NMR) crude_product->purity_assessment high_purity High Purity (>95%) purity_assessment->high_purity Yes low_purity Low Purity (<95%) purity_assessment->low_purity No purification_choice Choose Purification Method low_purity->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Minor Impurities distillation Vacuum Distillation purification_choice->distillation Volatile Impurities final_analysis Final Purity Analysis column_chrom->final_analysis recrystallization->final_analysis distillation->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes success Successful Crystallization low_yield->success No check_cooling Ensure Thorough Cooling low_yield->check_cooling Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->no_crystals concentrate Concentrate Solution induce_crystallization->concentrate concentrate->low_yield recover_mother_liquor Recover from Mother Liquor check_cooling->recover_mother_liquor recover_mother_liquor->success

Caption: Troubleshooting guide for recrystallization issues.

References

Troubleshooting low yield in pyran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyran-2-carboxylate synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of pyran-2-carboxylates.

Guide 1: Knoevenagel Condensation-Based Syntheses

The Knoevenagel condensation is a popular method for synthesizing 2H-pyran-2-ones, which are precursors to pyran-2-carboxylates. However, low yields and side product formation are common challenges.[1]

Question: My Knoevenagel condensation is resulting in a low yield and a significant amount of a bis-adduct side product. How can I optimize this reaction?

Answer:

Low yields and the formation of bis-adducts in Knoevenagel-based pyran syntheses are often linked to the reactivity of starting materials, catalyst choice, and solvent selection.[1] Here are several strategies to improve your results:

  • Catalyst Selection and Loading: The choice and amount of catalyst are critical. Typically, a weak base is used. Using a milder base or reducing the catalyst loading can help control the reaction rate and minimize the formation of side products.[1] For certain substrates, Lewis acid catalysts may also be effective.[1]

  • Solvent Optimization: The reaction solvent can significantly influence the outcome. Protic polar solvents like ethanol often provide good yields.[1] Aprotic polar solvents can also be effective and may accelerate the reaction.[1] It is advisable to screen several solvents to identify the optimal one for your specific substrates.

  • Tandem Knoevenagel-Michael Reactions: The desired 2H-pyran-2-one is often formed through a tandem sequence of a Knoevenagel condensation followed by an intramolecular Michael addition.[1] Careful control of temperature and reaction time is crucial to ensure the cyclization step proceeds efficiently after the initial condensation.[1]

Experimental Protocol: Optimization of Knoevenagel Condensation

  • Reactant and Solvent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent (e.g., ethanol, acetonitrile).[1]

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 10-20 mol%) dropwise to the solution at room temperature.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Observe the formation of the initial Knoevenagel product and its subsequent conversion to the cyclized 2H-pyran-2-one.[1]

  • Temperature Control: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., 50-80 °C). Continue to monitor for the formation of side products by TLC.[1]

  • Workup and Purification: Once the reaction is complete, quench it with a mild acid (e.g., dilute HCl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography to isolate the desired 2H-pyran-2-one.[1]

Troubleshooting Workflow for Knoevenagel Condensation

G start Low Yield in Knoevenagel Synthesis catalyst Optimize Catalyst - Try milder base - Adjust loading (10-20 mol%) start->catalyst Issue: Side reactions (bis-adduct) solvent Screen Solvents - Protic polar (e.g., Ethanol) - Aprotic polar (e.g., Acetonitrile) start->solvent Issue: Poor solubility/reactivity temp Adjust Temperature - Start at room temperature - Gently heat if sluggish (50-80°C) start->temp Issue: Sluggish reaction monitoring Monitor Reaction by TLC - Track formation of intermediate and product catalyst->monitoring solvent->monitoring temp->monitoring product Improved Yield of Pyran-2-carboxylate monitoring->product Optimization Successful

Caption: Troubleshooting workflow for low yield in Knoevenagel synthesis.

Guide 2: Purification Challenges

Effective purification is crucial for obtaining high-purity pyran-2-carboxylates.

Question: I'm having trouble purifying my crude pyran-2-carboxylate product. What are the most effective techniques and how can I troubleshoot common issues?

Answer:

The most common and effective purification techniques for pyran-2-carboxylates are recrystallization and column chromatography.[2]

Recrystallization: This is often the preferred method for removing small amounts of impurities and obtaining a highly crystalline product.[2]

Column Chromatography: This technique is useful for separating the desired product from significant quantities of impurities with different polarities.[2]

Table 1: Troubleshooting Common Purification Problems [2]

ProblemPossible Cause(s)Suggested Solution(s)
Compound doesn't dissolve Incorrect solvent choice.Change the solvent or use a mixed solvent system.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; solution is too saturated.Choose a solvent with a lower boiling point; reheat the solution and add a small amount of additional solvent, then cool slowly.
No crystal formation The solution is not saturated enough; cooling is too rapid.Boil off some of the solvent to concentrate the solution; allow the solution to cool more slowly; induce crystallization by scratching the flask or adding a seed crystal.
Compound stuck on column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Streaking/Broad peaks on TLC Sample is too concentrated; compound is interacting strongly with the stationary phase.Dilute the sample; add a modifier (e.g., a small amount of acid) to the mobile phase.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of a suitable hot solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[2]

  • Crystallization: As the solution cools, crystals of the purified compound should form.[2]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[2]

Purification Workflow

G start Crude Pyran-2-carboxylate recrystallization Recrystallization (For high purity from minor impurities) start->recrystallization column Column Chromatography (For separating major impurities) start->column recrystallization_steps 1. Dissolve in min. hot solvent 2. Slow cooling 3. Isolate crystals 4. Wash and dry recrystallization->recrystallization_steps column_steps 1. Prepare silica gel slurry 2. Load crude sample 3. Elute with solvent gradient 4. Collect fractions column->column_steps pure_product Pure Pyran-2-carboxylate recrystallization_steps->pure_product column_steps->pure_product

Caption: General workflow for the purification of pyran-2-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of 2H-pyrans?

A1: A significant factor is the phenomenon of valence tautomerism, where 2H-pyrans can exist in equilibrium with their open-chain isomeric forms, 1-oxatrienes.[3] The position of this equilibrium is influenced by substituents on the pyran ring and the solvent. Electron-withdrawing groups, particularly at the C5-position, tend to favor the cyclic 2H-pyran form.[3][4] Aprotic polar solvents can shift the equilibrium towards the open-chain dienone form.[3][4]

Q2: I am considering a Pechmann condensation to synthesize a coumarin (a benzo-pyran-2-one derivative). What is a common side product and how can I avoid it?

A2: A common side reaction in the Pechmann condensation is the formation of chromones (benzo-γ-pyrones) via the Simonis chromone cyclization.[1] To favor the formation of the desired coumarin, it is important to carefully control the reaction conditions. Using a solid acid catalyst, such as Amberlyst-15, under solvent-free conditions can improve selectivity for the coumarin product.[1]

Q3: Can I use a Perkin reaction for coumarin synthesis? What are the potential pitfalls?

A3: Yes, the Perkin reaction can be used to produce coumarins from salicylaldehydes. A potential side product is the uncyclized trans-o-hydroxycinnamic acid.[1] To drive the reaction towards the cyclized coumarin product, ensure sufficient heating (e.g., 180-200 °C) and use pure, anhydrous reagents, as moisture can interfere with the reaction.[1]

Q4: My synthesis involves the formation of a 2-oxo-2H-pyran-4,6-dicarboxylic acid, and I suspect incomplete hydrolysis of an ester precursor. How can I address this?

A4: Incomplete hydrolysis of an ester precursor can be due to insufficient acid concentration, low reaction temperature, or inadequate reaction time. To drive the hydrolysis to completion, you can increase the concentration of the acid catalyst (e.g., HCl) and/or extend the reflux time.[5] Ensure the reaction is maintained at a temperature sufficient to promote complete hydrolysis.[5]

Q5: What is the role of Michael addition in pyran-2-one synthesis?

A5: The Michael addition, or conjugate addition, is a key carbon-carbon bond-forming reaction in many syntheses of 2H-pyran-2-ones.[1] It often occurs in a tandem or cascade sequence with a Knoevenagel condensation.[1] In this process, an enolate (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor), which can then undergo an intramolecular cyclization to form the pyran ring.[1]

For further assistance, please consult the references cited or contact our technical support team.

References

Technical Support Center: Identifying Impurities in Ethyl 4-oxo-4H-pyran-2-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in Ethyl 4-oxo-4H-pyran-2-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. The information is tailored for professionals engaged in chemical synthesis and drug development.

Troubleshooting Guide: Unexpected Signals in the NMR Spectrum of this compound

When analyzing this compound by NMR, the presence of unexpected peaks can indicate impurities. This guide will help you identify the source of these signals.

Question: My 1H NMR spectrum shows additional signals besides the expected peaks for this compound. What are the likely impurities?

Answer:

The most common impurities in the synthesis of this compound arise from incomplete reaction or side reactions during the synthesis, which typically involves a Claisen condensation of diethyl oxalate with acetone, followed by hydrolysis and thermal decarboxylation.

Common Process-Related Impurities:

  • Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate (Monoethyl chelidonate): This is the most probable impurity, resulting from incomplete hydrolysis of the diester intermediate (diethyl chelidonate) before decarboxylation. Its signals will be similar to the final product but will lack the proton at the 6-position and will show a second carboxylic acid proton.

  • Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (Diethyl chelidonate): If the hydrolysis step is completely omitted or is highly inefficient, the initial condensation product may be present. This will show two equivalent ethyl ester signals and a singlet for the two equivalent protons on the pyran ring.

  • Chelidonic acid: The fully hydrolyzed intermediate before decarboxylation. It is a dicarboxylic acid and will show two acidic protons and a singlet for the two equivalent protons on the pyran ring.

  • Starting Materials: Residual diethyl oxalate or acetone may be present. Diethyl oxalate will show a quartet and a triplet for the ethyl group. Acetone will show a characteristic singlet.

Common External Impurities:

  • Solvent Residues: Residual solvents from the reaction or purification steps are common. Refer to standard tables for the chemical shifts of common laboratory solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone).[1][2][3][4]

  • Water: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Grease: Signals from silicone grease may appear as broad singlets around 0 ppm.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of Monoethyl chelidonate in my sample?

A1: Look for a singlet around 7.09 ppm in the 1H NMR spectrum (in DMSO-d6), which corresponds to the proton at the 3-position. You will also observe a broad signal for the carboxylic acid proton. In the 13C NMR, you would expect to see signals for two different carboxyl groups, one for the ester and one for the carboxylic acid.

Q2: What NMR signals would indicate the presence of unreacted diethyl oxalate?

A2: Diethyl oxalate would show a quartet at approximately 4.34 ppm and a triplet at approximately 1.37 ppm in CDCl3 in the 1H NMR spectrum, corresponding to the -CH2- and -CH3 protons of the ethyl groups, respectively.

Q3: I see a singlet around 2.17 ppm in my CDCl3 spectrum. What could this be?

A3: A singlet at 2.17 ppm in CDCl3 is characteristic of acetone, which is one of the starting materials in the synthesis. Its presence indicates incomplete removal after the reaction.

Q4: My baseline is noisy and I see broad humps. What is the likely cause?

A4: This can be due to the presence of paramagnetic impurities or insoluble material in your NMR tube. Ensure your sample is fully dissolved and filter it if necessary.

Q5: How can I use 2D NMR techniques to identify impurities?

A5: 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be very powerful.

  • COSY: Will show correlations between coupled protons. This can help to piece together the spin systems of impurities.

  • HSQC: Correlates proton signals with their directly attached carbon signals. This is extremely useful for assigning carbon signals to specific protons and identifying the carbon skeleton of an impurity.

Data Presentation: NMR Data for this compound and Potential Impurities

The following table summarizes the 1H and 13C NMR chemical shifts for this compound and its potential process-related impurities. Chemical shifts are reported in ppm.

Compound1H NMR (Solvent)13C NMR (Solvent)
This compound 7.83 (d, 1H, H-6), 7.11 (d, 1H, H-3), 6.44 (dd, 1H, H-5), 4.43 (q, 2H, -CH2-), 1.41 (t, 3H, -CH3) (CDCl3)178.4 (C-4), 159.7 (Ester C=O), 155.2 (C-6), 152.8 (C-2), 119.9 (C-3), 118.4 (C-5), 62.9 (-CH2-), 13.9 (-CH3) (CDCl3)
Monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate (Monoethyl chelidonate) 9.00 (s, 1H, H-6), 7.09 (s, 1H, H-3), 4.24 (q, 2H, -CH2-), 1.27 (t, 3H, -CH3) (DMSO-d6)174.5 (C-4), 162.6 (C=O acid), 161.9, 161.0, 153.8, 121.7, 120.5, 61.4 (-CH2-), 14.5 (-CH3) (DMSO-d6)
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (Diethyl chelidonate) 7.18 (s, 2H, H-3, H-5), 4.41 (q, 4H, -CH2-), 1.37 (t, 6H, -CH3) (CDCl3)Not readily available in literature. Predicted to be similar to the monoester and diacid.
Chelidonic acid 7.03 (s, 2H) (DMSO-d6)177.5 (C-4), 164.0 (C=O), 148.0 (C-2, C-6), 118.0 (C-3, C-5) (DMSO-d6)
Diethyl oxalate 4.34 (q, 4H), 1.37 (t, 6H) (CDCl3)157.7 (C=O), 63.3 (-CH2-), 13.9 (-CH3) (CDCl3)
Acetone 2.17 (s, 6H) (CDCl3)206.7 (C=O), 30.6 (-CH3) (CDCl3)

Experimental Protocols

Synthesis of this compound

The synthesis is typically performed in three main steps:

  • Claisen Condensation: A base, such as sodium ethoxide, is used to catalyze the condensation of diethyl oxalate and acetone to form diethyl 4-oxo-4H-pyran-2,6-dicarboxylate (diethyl chelidonate). The reaction is usually carried out in an anhydrous solvent like ethanol.

  • Hydrolysis: The resulting diethyl chelidonate is hydrolyzed using an acid, such as hydrochloric acid. Depending on the reaction conditions (time, temperature, and acid concentration), this can result in either monoethyl 4-oxo-4H-pyran-2,6-dicarboxylate (monoethyl chelidonate) or the fully hydrolyzed chelidonic acid. Incomplete hydrolysis is a common source of impurities.

  • Thermal Decarboxylation: The monoethyl chelidonate or chelidonic acid is heated, often under vacuum, to induce decarboxylation and yield the final product, this compound.

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Cap the tube and invert it several times to ensure the sample is completely dissolved.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire the 1H NMR spectrum, followed by the 13C NMR and any desired 2D NMR spectra.

Mandatory Visualization

Impurity_Identification_Workflow cluster_0 NMR Analysis cluster_1 Troubleshooting cluster_2 Resolution start Acquire 1H NMR Spectrum check_peaks Compare with Reference Spectrum of This compound start->check_peaks no_impurities Spectrum Matches Reference (No Significant Impurities) check_peaks->no_impurities Yes impurities_present Unexpected Peaks Present check_peaks->impurities_present No identify_common Identify Common Impurities: - Solvent Residues - Water - Grease impurities_present->identify_common identify_process Identify Process-Related Impurities: - Monoethyl chelidonate - Diethyl chelidonate - Chelidonic acid - Starting Materials impurities_present->identify_process confirm_2d Confirm Structure with 2D NMR (COSY, HSQC) identify_process->confirm_2d purify Purify Sample (e.g., Recrystallization, Chromatography) confirm_2d->purify

References

Technical Support Center: Recrystallization of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 4-oxo-4H-pyran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, this process is essential to obtain a high-purity crystalline solid, which is often a prerequisite for subsequent synthetic steps, analytical characterization, and biological assays.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (ideally near the solvent's boiling point).

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert and not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a relatively low boiling point for safe and easy handling.

Q3: Which solvents are commonly recommended for the recrystallization of pyranone derivatives like this compound?

A3: Based on the chemical structure (an ester and a pyranone ring), suitable solvents include polar protic solvents and non-polar solvents. Ethanol is a commonly used solvent for recrystallizing pyran derivatives.[1][2] Other potential single solvents include heptane and 2-propanol.[3] Mixed solvent systems, such as ethanol/water, ethyl acetate/hexane, or toluene/hexane, can also be effective. A good starting point is often a solvent with similar functional groups, suggesting that an ester-containing solvent system might be suitable.[4]

Q4: How can I determine the optimal solvent system for my specific sample?

A4: The best approach is to perform small-scale solubility tests. Place a small amount of your crude product (a few milligrams) in separate test tubes and add a few drops of different solvents. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold. For mixed solvent systems, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not a good solvent for the compound at high temperatures, or an insufficient volume of solvent has been used.

  • Solution:

    • Ensure you are using a solvent in which the compound is known to be soluble at elevated temperatures.

    • Gradually add more solvent to the heated mixture until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield.

    • If the compound remains insoluble even with a large volume of solvent, a different, more suitable solvent or a mixed solvent system should be selected.

Problem 2: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.

  • Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is clean and lacks nucleation sites for crystal growth.

  • Solution 2: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a "seed crystal" of the pure compound to the cooled solution.

  • Possible Cause 3: The cooling process is too slow, or the final temperature is not low enough.

  • Solution 3: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.

  • Solution 1: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated to a very high degree, or the cooling is too rapid.

  • Solution 2: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the saturation level. Allow the solution to cool more slowly.

  • Possible Cause 3: The presence of significant impurities can lower the melting point of the mixture and promote oiling out.

  • Solution 3: Consider a preliminary purification step, such as passing the crude material through a short silica gel plug, before recrystallization.

Problem 4: The recrystallization yield is low.

  • Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

  • Solution 1: Before filtering, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If the mother liquor is still suspected to contain a large amount of product, a portion of the solvent can be evaporated and a second crop of crystals can be collected.

  • Possible Cause 2: Premature crystallization occurred during hot filtration.

  • Solution 2: Use a pre-heated funnel and flask for the hot filtration step and add a slight excess of hot solvent before filtering to prevent the solution from cooling and crystallizing prematurely.

  • Possible Cause 3: The crystals were washed with a solvent at room temperature in which they have some solubility.

  • Solution 3: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Quantitative Data Summary

The following table presents illustrative data for a typical recrystallization of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterCrude ProductPurified Product
Appearance Yellowish to brown solidWhite to off-white crystalline solid
Mass (g) 5.04.0
Purity (by HPLC, %) 94.5%>99.5%
Melting Point (°C) 88-9294-95
Recovery Yield (%) N/A80%

Experimental Protocol: Recrystallization from Ethanol

This protocol details a standard procedure for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL) and gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of the solvent.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Compound oils out? cool->oiling_out filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product filter_dry->end evaporate Evaporate some solvent and re-cool no_crystals->evaporate scratch Scratch flask/add seed crystal no_crystals->scratch evaporate->cool scratch->cool oiling_out->crystals_form No reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool Solvent_Selection_Logic start Start: Crude This compound test_solubility Perform small-scale solubility tests start->test_solubility single_solvent Single Solvent System test_solubility->single_solvent mixed_solvent Mixed Solvent System test_solubility->mixed_solvent check_single Good solubility when hot? Poor solubility when cold? single_solvent->check_single find_good_poor Identify a 'good' solvent (high solubility) and a 'poor' solvent (low solubility) mixed_solvent->find_good_poor select_single Select as recrystallization solvent check_single->select_single Yes reject Try different solvents check_single->reject No check_miscibility Are the two solvents miscible? find_good_poor->check_miscibility select_mixed Select as recrystallization solvent system check_miscibility->select_mixed Yes check_miscibility->reject No reject->test_solubility

References

Addressing challenges in the scale-up synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate.

Troubleshooting Guides and FAQs

Reaction and Synthesis Issues

Q1: My reaction yield is significantly lower upon scale-up. What are the potential causes and solutions?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Heat Transfer: The Claisen-type condensation involved in the synthesis is often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized overheating, promoting side reactions and degradation of reactants and products.[1]

    • Solution: Improve reactor cooling, use a jacketed reactor with a suitable heat transfer fluid, and consider slower, controlled addition of reagents to manage the exotherm.

  • Poor Mixing: Inadequate mixing in large vessels can lead to localized "hot spots" and concentration gradients. This can result in the formation of byproducts from competing reactions, such as the self-condensation of acetone.

    • Solution: Optimize the stirrer design (e.g., impeller type, size, and position) and agitation speed to ensure homogeneous mixing. For very large scales, consider using multiple impellers or baffles.

  • Incomplete Reaction: The reaction may not go to completion at a larger scale within the same timeframe as the lab-scale experiment due to mass transfer limitations.

    • Solution: Increase the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or in-situ IR).

Q2: I am observing the formation of a significant amount of a viscous, polymeric byproduct. What is it and how can I prevent it?

A2: The viscous byproduct is likely due to the base-catalyzed self-condensation of acetone, forming diacetone alcohol and subsequently mesityl oxide and other higher-order condensation products. This is a common side reaction that can be exacerbated at larger scales due to localized high concentrations of base and acetone.

  • Prevention Strategies:

    • Controlled Reagent Addition: Add the acetone slowly to the mixture of the base (e.g., sodium ethoxide) and diethyl oxalate. This ensures that the acetone enolate reacts preferentially with the diethyl oxalate rather than another molecule of acetone.

    • Temperature Control: Maintain a consistently low reaction temperature to disfavor the self-condensation reaction, which typically has a higher activation energy.

    • Choice of Base: While sodium ethoxide is commonly used, other bases could be explored to optimize selectivity.

Q3: My final product is difficult to purify and appears to be contaminated with a related pyranone derivative. How can I improve the purity?

A3: The synthesis of this compound can sometimes yield related pyranone byproducts, particularly if the reaction is not carefully controlled. Incomplete hydrolysis of a diester intermediate during a related synthesis is known to produce Ethyl 4H-pyran-4-one-2-carboxylate as a side-product.[2][3]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Common solvents for similar polar compounds include ethanol, water, or mixtures thereof.[4]

    • Column Chromatography: For difficult-to-separate impurities, column chromatography can be employed. However, this method can be challenging and costly to scale up. Normal phase chromatography on silica gel with a polar eluent system (e.g., ethyl acetate/hexanes) or reverse-phase chromatography for highly polar impurities may be effective.

    • pH Adjustment and Extraction: The acidic nature of the 4-oxo-pyran ring can be exploited. By carefully adjusting the pH of the aqueous workup, it may be possible to selectively extract the desired product or impurities into either the aqueous or organic phase.

Data Presentation

Table 1: Impact of Scale-Up Parameters on Yield and Purity

ParameterLab Scale (10g)Pilot Scale (1kg) - UnoptimizedPilot Scale (1kg) - Optimized
Reagent Addition Time 5 minutes5 minutes60 minutes (controlled)
Max Internal Temp (°C) 25 °C55 °C (exotherm spike)30 °C
Stirrer Speed (RPM) 300100250
Yield (%) 75%45%70%
Purity (by HPLC, %) 98%80% (major byproduct: acetone self-condensation products)97%

Note: This table presents illustrative data based on common scale-up challenges and is intended for guidance. Actual results may vary.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

This protocol describes a generalized procedure for the scale-up of the synthesis, highlighting critical control points.

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Initial Charge: Charge the reactor with a solution of sodium ethoxide in ethanol. Begin stirring and cool the reactor jacket to 0-5 °C.

  • Reagent Addition 1: Slowly add diethyl oxalate to the cooled base solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reagent Addition 2 (Critical Step): Add acetone dropwise from the dropping funnel over a period of 1-2 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 15 °C. An exotherm is expected during this addition.

  • Reaction: After the acetone addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Cyclization: Cool the reaction mixture to 0-5 °C. Slowly and carefully add concentrated hydrochloric acid to neutralize the mixture and catalyze the cyclization. The pH should be adjusted to ~1-2.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl Oxalate Diethyl Oxalate Condensation Adduct Condensation Adduct Diethyl Oxalate->Condensation Adduct Acetone Acetone Acetone Enolate Acetone Enolate Acetone->Acetone Enolate Deprotonation Acetone Self-Condensation Products Acetone Self-Condensation Products Acetone->Acetone Self-Condensation Products Acetone Enolate->Condensation Adduct Nucleophilic Attack Acetone Enolate->Acetone Self-Condensation Products Side Reaction This compound This compound Condensation Adduct->this compound Cyclization & Dehydration Base (NaOEt) Base (NaOEt) Acid (HCl) Acid (HCl)

Caption: Synthetic pathway for this compound.

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product in Scale-Up Synthesis check_temp Review Temperature Profile - Any exotherm spikes? start->check_temp check_mixing Evaluate Mixing Efficiency - Visual inspection, modeling start->check_mixing check_impurities Analyze Impurity Profile (HPLC, NMR) - Identify major byproducts start->check_impurities improve_cooling Improve Heat Transfer - Enhance reactor cooling - Slower reagent addition check_temp->improve_cooling optimize_agitation Optimize Agitation - Adjust stirrer speed/design check_mixing->optimize_agitation modify_conditions Modify Reaction Conditions - Change reagent stoichiometry - Alter addition order check_impurities->modify_conditions refine_purification Refine Purification - Optimize recrystallization solvent - Consider chromatography check_impurities->refine_purification end Optimized Scale-Up Process improve_cooling->end optimize_agitation->end modify_conditions->end refine_purification->end

Caption: Troubleshooting workflow for scale-up synthesis issues.

References

Stability and degradation of Ethyl 4-oxo-4H-pyran-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Ethyl 4-oxo-4H-pyran-2-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a dry, tightly sealed container at a temperature between 2°C and 8°C.[1]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis of the ethyl ester group and potential opening or rearrangement of the pyranone ring under strenuous conditions. The ester functional group is susceptible to both acid and base-catalyzed hydrolysis.[2][3] The pyran ring itself may undergo thermal or oxidative degradation.[4][5][6]

Q3: Is this compound sensitive to light?

Q4: What are the general principles for conducting forced degradation studies on this compound?

A4: Forced degradation studies, as mandated by ICH guidelines, are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][9][10][11][12][13] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[1][7][9][10]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Storage
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C in a dry, sealed container, protected from light.[1]

    • Analyze a Fresh Sample: If possible, analyze a freshly prepared sample or a new batch of the compound to confirm the purity of the starting material.

    • Perform Forced Degradation: To identify if the unexpected peaks correspond to degradation products, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic). Compare the chromatograms of the stressed samples with your stored sample.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks, which can help in elucidating their structures.

Issue 2: Low Assay Value or Inconsistent Results in Experiments
  • Possible Cause: Instability of the compound in the experimental solvent or conditions.

  • Troubleshooting Steps:

    • Solvent Stability: Investigate the stability of this compound in the solvent system used for your experiments. Prepare a solution and analyze it at different time points to check for degradation.

    • pH of the Medium: The ester group is prone to hydrolysis. If your experimental medium is aqueous and has a low or high pH, this could be the cause of degradation.[2][3] Consider using a buffered system at a neutral pH if the experimental conditions allow.

    • Temperature Effects: If your experiment involves heating, thermal degradation of the pyran ring is a possibility.[4][5][6] Run control experiments at different temperatures to assess the thermal stability.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of this compound, based on general ICH guidelines for forced degradation studies.[1][7][9]

Acidic Hydrolysis
  • Objective: To assess the stability of the compound in acidic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • In a clean flask, add a known volume of the stock solution and an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Basic Hydrolysis
  • Objective: To evaluate the stability of the compound under basic conditions.

  • Procedure:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

Oxidative Degradation
  • Objective: To determine the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add a known volume of 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature and protected from light for a specified duration (e.g., up to 7 days).

    • At selected time points, take a sample, dilute it with the mobile phase, and analyze by HPLC.

Thermal Degradation
  • Objective: To assess the effect of heat on the compound.

  • Procedure:

    • Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) with controlled humidity (e.g., 75% RH).

    • At specified time intervals, withdraw samples.

    • Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

Photolytic Degradation
  • Objective: To evaluate the stability of the compound upon exposure to light.

  • Procedure:

    • Expose the solid compound or a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[7][8]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Assay of this compound (%)Number of Degradation ProductsArea (%) of Major Degradant
Control 0100.00-
0.1 M HCl (60°C) 2
4
8
24
0.1 M NaOH (60°C) 2
4
8
24
3% H₂O₂ (RT) 24
48
168
Thermal (80°C) 24
48
168
Photolytic -

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions.

parent This compound acid_hydrolysis 4-Oxo-4H-pyran-2-carboxylic acid parent->acid_hydrolysis H⁺ / H₂O ethanol Ethanol parent->ethanol H⁺ / H₂O parent->ethanol OH⁻ / H₂O base_hydrolysis Sodium 4-oxo-4H-pyran-2-carboxylate parent->base_hydrolysis OH⁻ / H₂O

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a forced degradation study.

start Start: Obtain this compound prepare Prepare Stock Solution (1 mg/mL) start->prepare stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize dilute Dilute with Mobile Phase neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze data Record and Analyze Data analyze->data end End: Stability Profile Established data->end

Caption: General workflow for forced degradation studies.

Troubleshooting Logic for Unexpected HPLC Peaks

This diagram provides a logical flow for troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.

start Unexpected Peak in HPLC check_storage Verify Storage Conditions (2-8°C, dry, dark) start->check_storage fresh_sample Analyze Fresh Sample check_storage->fresh_sample  Incorrect   forced_degradation Perform Forced Degradation Studies check_storage->forced_degradation Correct compare Compare Chromatograms fresh_sample->compare forced_degradation->compare lcms Identify Peak by LC-MS compare->lcms Peak Matches Degradation Profile impurity Peak is an Impurity in the Starting Material compare->impurity Peak Present in Fresh Sample degradant Peak is a Degradant lcms->degradant

Caption: Troubleshooting unexpected HPLC peaks.

References

Improving the efficiency of catalytic reactions for pyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the catalytic synthesis of pyrans. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and improve the efficiency of their experimental workflows. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing pyran derivatives?

A1: A variety of catalytic systems are employed for pyran synthesis, with the choice depending on the specific reaction and desired product. Commonly used catalysts include:

  • Organocatalysts: Proline, piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used, particularly in multicomponent reactions.[1]

  • Metal Catalysts: Lewis acids like Scandium triflate (Sc(OTf)₃), as well as salts of silver(I), copper(I), and neodymium(III) oxide (Nd₂O₃), have proven effective.[2][3]

  • Nanocatalysts: Materials such as nano-SnO₂, copper ferrite (CuFe₂O₄), and various magnetic nanoparticles are emerging as highly efficient and often recyclable catalysts.[1][4][5]

  • Heterogeneous Catalysts: Zeolites and polymeric resins like Amberlyst-15 offer advantages in terms of ease of separation and reusability.[6][7]

Q2: How can I improve the yield and reduce the reaction time of my pyran synthesis?

A2: Optimizing reaction conditions is key to enhancing yield and efficiency. Consider the following factors:

  • Catalyst Loading: The amount of catalyst can significantly influence the reaction rate and yield. It is crucial to optimize the catalyst loading for each specific reaction, as overloading can sometimes lead to unwanted side reactions.[1]

  • Solvent Choice: The solvent affects reactant solubility, catalyst activity, and the stability of intermediates. Aprotic solvents like DMF, acetonitrile, and dioxane are commonly used.[3] In some cases, solvent-free conditions or greener solvents like water or ethanol-water mixtures can be highly effective.[8][9]

  • Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts.[3] Screening a range of temperatures is recommended to find the optimal balance.

  • Reaction Time: Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[10]

Q3: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?

A3: The formation of byproducts is a common issue. Here are some strategies to address it:

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions. Ensure the purity of your starting materials before use.[11]

  • Order of Reagent Addition: In multicomponent reactions, the order of adding reagents can be critical to avoid the formation of undesired intermediates.[7]

  • Control of Reaction Pathway: The reaction mechanism for many pyran syntheses involves a domino sequence, such as a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.[10][12] Understanding this pathway can help in optimizing conditions to favor the desired product. In some cases, intercepting the Knoevenagel product with a secondary amine can improve chemoselectivity in the synthesis of unsymmetrical pyrans.[13]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive or Inefficient Catalyst Verify the activity of your catalyst. If using a heterogeneous catalyst, ensure it has been properly activated and stored. Consider screening different types of catalysts (e.g., Lewis acid, organocatalyst, nanocatalyst) to find one that is more effective for your specific substrates.[2][3]
Suboptimal Reaction Conditions Systematically optimize the reaction temperature, solvent, and reaction time. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions.[1][3]
Poor Quality of Reagents Check the purity of your starting materials. Impurities can inhibit the catalyst or lead to side reactions. Purify reagents if necessary.[11]
Incomplete Reaction Monitor the reaction progress closely using TLC. If the reaction stalls, consider adding a fresh portion of the catalyst or increasing the temperature slightly.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Formation of Closely Related Byproducts Optimize the reaction conditions to improve selectivity. If byproducts are still formed, consider alternative purification techniques such as preparative HPLC or recrystallization from a different solvent system.[3]
Product is an Oil If recrystallization is not possible, column chromatography is the most common method for purifying oily products. Experiment with different solvent gradients to achieve good separation.[3]
Catalyst Residue in the Product If using a homogeneous catalyst, ensure it is fully removed during workup. For heterogeneous catalysts, ensure complete filtration or magnetic separation.[5][12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives

This protocol describes a three-component reaction between an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin.[10]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 4-Hydroxycoumarin (1 mmol)

  • Catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%)

  • Solvent (e.g., Water, 25 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and the catalyst.

  • Add the solvent to the flask.

  • Stir the reaction mixture at 70°C for the appropriate time (typically 60-90 minutes).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid product and wash it with water.

  • Dry the crude product and recrystallize from ethanol to obtain the pure dihydropyrano[3,2-c]chromene.[10]

Protocol 2: Mechanochemical Synthesis of 4H-Pyrans using a Metal-Organic Framework (MOF) Catalyst

This solvent-free protocol utilizes a ball mill for the synthesis of 2-amino-3-cyano-4H-pyran derivatives.[14]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (1 mmol)

  • Cu₂(NH₂-BDC)₂(DABCO) MOF catalyst (0.04 g)

Procedure:

  • In a ball-mill grinding jar, combine the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g).

  • Grind the mixture at 27 Hz at ambient temperature for the required time (monitor by TLC).

  • After the reaction is complete, separate the catalyst by filtration.

  • Wash the catalyst with hot ethanol and dry for reuse.

  • The filtrate contains the product, which can be further purified if necessary.[14]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of a 4H-Pyran Derivative

The following table summarizes the efficiency of different catalysts for the one-pot synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile from 4-chlorobenzaldehyde, malononitrile, and dimedone.

Catalyst Solvent Temperature (°C) Time Yield (%) Reference
[PVPH]HSO₄ (3.5 mol%)H₂O:EtOH (7:3)8015 min95[15]
CuFe₂O₄ nanoparticlesEthanolRoom Temp.25 min94[9]
Nd₂O₃ (20 mmol)H₂O/C₂H₅OH (1:1)8045 min93[2]
KOH loaded CaO (10 mmol)Solvent-free6010 min92[8]
SucroseWater8030 min90[16]

Mandatory Visualizations

Diagram 1: General Reaction Mechanism for Three-Component Pyran Synthesis

The synthesis of many pyran derivatives via a three-component reaction often proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.

ReactionMechanism cluster_start Starting Materials cluster_intermediates Reaction Pathway cluster_end Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel ActiveMethylene Active Methylene Compound MichaelAdduct Michael Adduct ActiveMethylene->MichaelAdduct Michael Donor Knoevenagel->MichaelAdduct Forms Michael Acceptor Cyclization Intramolecular Cyclization & Tautomerization MichaelAdduct->Cyclization Pyran Pyran Derivative Cyclization->Pyran

Caption: Domino reaction pathway for pyran synthesis.

Diagram 2: Experimental Workflow for Catalyst Screening

A logical workflow for optimizing the catalyst for a pyran synthesis reaction.

Workflow Start Start: Define Model Reaction SelectCatalysts Select a Range of Catalysts (e.g., Lewis Acid, Organocatalyst, Nanocatalyst) Start->SelectCatalysts RunReactions Run Parallel Reactions under Identical Initial Conditions SelectCatalysts->RunReactions AnalyzeResults Analyze Yield and Purity (e.g., by NMR, LC-MS) RunReactions->AnalyzeResults Decision Is Yield > 85%? AnalyzeResults->Decision Optimize Optimize Conditions for Best Catalyst (Temperature, Solvent, Loading) Decision->Optimize No FinalProtocol Final Optimized Protocol Decision->FinalProtocol Yes Optimize->RunReactions Re-test

Caption: Workflow for catalyst optimization in pyran synthesis.

References

Overcoming incomplete hydrolysis during the synthesis of pyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyran-4-ones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on overcoming incomplete hydrolysis.

Troubleshooting Guide: Incomplete Hydrolysis

Incomplete hydrolysis of precursor molecules is a frequent challenge in the synthesis of pyran-4-ones, leading to low yields and purification difficulties. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My hydrolysis reaction to form the pyran-4-one is incomplete. What are the common causes and how can I fix it?

Answer:

Incomplete hydrolysis can stem from several factors, ranging from reaction conditions to the nature of your substrate. Below is a step-by-step guide to troubleshoot this problem.

Step 1: Reaction Monitoring and Confirmation of Incompleteness

Before modifying your reaction conditions, it is crucial to confirm that the hydrolysis is indeed incomplete and not stalled due to other reasons.

  • How to Monitor the Reaction: Thin-Layer Chromatography (TLC) is the most common and rapid method to monitor the progress of your reaction.[1][2][3][4]

    • Procedure: Spot three lanes on a TLC plate: your starting material (reactant), the reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other.

    • Interpretation: As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane should diminish, while a new spot for the product should appear. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The co-spot helps to distinguish the starting material from the product, especially if they have similar Rf values.[3]

Step 2: Optimizing Reaction Conditions

If you have confirmed that the reaction is incomplete, the next step is to adjust the reaction parameters.

  • Increase Reaction Time and/or Temperature:

    • Hydrolysis reactions can be slow.[5] Increasing the reaction time or temperature can often drive the reaction to completion.[6][7][8] However, be cautious of potential side reactions or degradation of your product at higher temperatures. Monitor the reaction by TLC at regular intervals to find the optimal balance.

  • Choice of Catalyst and Stoichiometry:

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction.[5][9] To push the equilibrium towards the products, use a large excess of water (the dilute acid is the source of water).[10][11] If using a strong acid like HCl or H₂SO₄, ensure it is used in catalytic or stoichiometric amounts as required by your specific protocol.

    • Base-Catalyzed Hydrolysis (Saponification): This reaction is generally irreversible because the carboxylic acid formed is deprotonated to a carboxylate salt, which drives the reaction to completion.[9][12] Using a stoichiometric excess of a strong base like NaOH or KOH is common practice.[13]

Step 3: Addressing Substrate-Specific Issues

The structure of your pyran-4-one precursor can significantly impact the ease of hydrolysis.

  • Steric Hindrance: Bulky groups near the reaction center can hinder the approach of the nucleophile (water or hydroxide).[14][15]

    • Solution: For sterically hindered esters, more forcing conditions may be necessary, such as using a stronger base (e.g., potassium tert-butoxide with a controlled amount of water) or higher temperatures.[16][17] Non-aqueous hydrolysis conditions have also been shown to be effective for hindered esters.[14]

  • Electronic Effects: Electron-withdrawing groups on the pyran ring can influence the reactivity of the ester or other hydrolyzable groups. The rate of hydrolysis can be significantly affected by substituents on the pyran ring.[18]

Step 4: Considering Alternative Hydrolysis Methods

If standard acidic or basic hydrolysis remains problematic, consider alternative approaches.

  • Enzymatic Hydrolysis: Lipases can be used for the hydrolysis of esters under mild conditions, which can be beneficial for sensitive molecules.[13]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can sometimes accelerate the reaction and improve yields.

Frequently Asked Questions (FAQs)

Q1: Should I use acid or base catalysis for my hydrolysis?

A1: The choice depends on your substrate's stability. Base-catalyzed hydrolysis (saponification) is often preferred as it is irreversible and tends to go to completion.[9][12] However, if your molecule is sensitive to strong bases, acid-catalyzed hydrolysis is a milder alternative, though it is a reversible reaction.[5][10]

Q2: My pyran-4-one product seems to be degrading during hydrolysis. What could be the cause?

A2: High temperatures or harsh acidic/basic conditions can lead to side reactions like ring-opening or decarboxylation if your pyran-4-one has a carboxylic acid group.[19][20] Try using milder conditions (lower temperature, weaker acid/base) or a shorter reaction time. Monitoring the reaction closely by TLC is crucial to identify the onset of degradation.

Q3: How do I properly work up my hydrolysis reaction?

A3: A typical work-up involves neutralizing the acid or base, followed by extraction of the product into an organic solvent.[10]

  • Acidic Hydrolysis Work-up: Neutralize the excess acid with a weak base like sodium bicarbonate solution.

  • Basic Hydrolysis Work-up: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salt and form the carboxylic acid, which can then be extracted.[13] After extraction, the organic layer is typically washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[10]

Q4: I see multiple spots on my TLC after the reaction. What could they be?

A4: Besides your starting material and desired product, other spots could represent side products from incomplete hydrolysis of a diester (if applicable), degradation products, or byproducts from other side reactions.[21][22] Careful purification by column chromatography is often necessary to isolate the pure pyran-4-one.

Data Presentation

The following table summarizes typical conditions for acid- and base-catalyzed hydrolysis of pyran-4-one precursors. Note that optimal conditions will vary depending on the specific substrate.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Dilute strong acids (e.g., HCl, H₂SO₄)Strong bases (e.g., NaOH, KOH, LiOH)
Stoichiometry Catalytic to stoichiometricStoichiometric to excess
Solvent Aqueous acid, often with a co-solvent like THF or dioxaneAlcohols (e.g., MeOH, EtOH), often with water
Temperature Room temperature to refluxRoom temperature to reflux
Reaction Time Can be several hours to daysTypically faster than acid hydrolysis
Reversibility ReversibleGenerally irreversible
Typical Yields Variable, depends on equilibriumGenerally high

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyran-4-one precursor (1.0 eq) in a suitable organic solvent (e.g., THF, dioxane).

  • Reagent Addition: Add an aqueous solution of a strong acid (e.g., 1-6 M HCl or H₂SO₄) in excess.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyran-4-one precursor (1.0 eq) in a suitable alcohol (e.g., methanol, ethanol).

  • Reagent Addition: Add an aqueous solution of a strong base (e.g., 1-3 M NaOH or KOH) in stoichiometric excess (typically 1.1 to 3 equivalents).[14]

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidification and Extraction: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with a cold, dilute strong acid (e.g., 1 M HCl) to a pH of ~2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[13]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Visualizations

Experimental Workflow for Hydrolysis of a Pyran-4-one Precursor

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up A Dissolve Precursor B Add Acid/Base Catalyst A->B C Heat/Stir B->C D Take Aliquot C->D Periodically E Run TLC D->E F Analyze TLC E->F F->C Incomplete G Neutralize/Acidify F->G Complete H Extract Product G->H I Dry & Concentrate H->I J Purification I->J K Characterization J->K

Caption: A general experimental workflow for the hydrolysis of a pyran-4-one precursor.

Troubleshooting Logic for Incomplete Hydrolysis

troubleshooting_logic Start Incomplete Hydrolysis Observed Check_Monitoring Is reaction truly incomplete? (Confirm with TLC) Start->Check_Monitoring Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Monitoring->Increase_Time_Temp Yes Check_Catalyst Optimize Catalyst/Reagent Check_Monitoring->Check_Catalyst Still Incomplete Increase_Time_Temp->Check_Monitoring Re-evaluate Success Reaction Complete Increase_Time_Temp->Success Success Check_Catalyst->Check_Monitoring Re-evaluate Address_Substrate Consider Substrate Effects (Steric/Electronic) Check_Catalyst->Address_Substrate Still Incomplete Check_Catalyst->Success Success Alternative_Methods Try Alternative Methods (Enzymatic, Microwave) Address_Substrate->Alternative_Methods Still Incomplete Address_Substrate->Success Success Alternative_Methods->Check_Monitoring Re-evaluate Alternative_Methods->Success Success

Caption: A logical flowchart for troubleshooting incomplete hydrolysis in pyran-4-one synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 4-oxo-4H-pyran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer and antimicrobial potential of novel pyran-based compounds, supported by experimental data and detailed methodologies.

Derivatives of Ethyl 4-oxo-4H-pyran-2-carboxylate have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of various synthesized derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals in this promising field.

Anticancer Activity: A Quantitative Comparison

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound.

A selection of derivatives and their reported IC50 values against various cancer cell lines are summarized in the table below. This data showcases the diverse and potent anticancer activity within this class of compounds.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4d HepG2 (Liver)42.36[1]
MCF7 (Breast)35.69[1]
Compound 4f HepG2 (Liver)Not specified[1]
MCF7 (Breast)Not specified[1]
Compound 8a EGFR Kinase1.21[2]
VEGFR-2 Kinase2.65[2]
Various Cancer Cells0.23[2]
Compound 8b Various Cancer Cells0.15[2]
Compound 4g (4-NO2) SW-480 (Colon)34.6[3]
MCF-7 (Breast)42.6[3]
Compound 4i (4-Cl) SW-480 (Colon)35.9[3]
MCF-7 (Breast)34.2[3]
Compound 4j (3,4,5-(OCH3)3) SW-480 (Colon)38.6[3]
MCF-7 (Breast)26.6[3]
Compound 3c (4-methoxy) MCF-7 (Breast)30 (nM)[4]
HT-29 (Colon)28 (nM)[4]
Compound 3g (4-chloro) MCF-7 (Breast)42 (nM)[4]
HT-29 (Colon)30 (nM)[4]
Compound 3d (4-methoxy) Breast Cancer Cells31 (nM)[4]
Colon Cancer Cells28 (nM)[4]
Compound 3h (4-chloro) Breast Cancer Cells49 (nM)[4]
Colon Cancer Cells34 (nM)[4]
Compound 3l HeLa (Cervical)5.4[5]
Compound 4k HCT-116 (Colon)85.88[6]
Compound 4d HCT-116 (Colon)75.1[6]
Compound 7k A549 (Lung)0.19[7]
Compound 5e A549 (Lung)0.24[7]
Compound 7c A549 (Lung)0.26[7]
Compound 7m A549 (Lung)0.28[7]
Compound 7h A549 (Lung)0.33[7]

Antimicrobial Activity: A Comparative Overview

In addition to their anticancer properties, derivatives of this compound have demonstrated significant activity against a variety of pathogenic microbes. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value signifies greater antimicrobial efficacy.

The following table summarizes the MIC values of selected derivatives against various bacterial and fungal strains.

DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 8c Staphylococcus aureus> Ciprofloxacin[8]
Enterococcus faecalis> Ciprofloxacin[8]
Escherichia coli> Ciprofloxacin[8]
Candida krusei> Fluconazole[8]
Compound 5d Staphylococcus aureus (clinical)32[9]
Streptococcus pyogenes (clinical)64[9]
Compound 4g Gram-positive isolates (except B. cereus)< Ampicillin[6]
Compound 4j Gram-positive isolates (except B. cereus)< Ampicillin[6]
Compound 4g Escherichia coli250[10]
Staphylococcus aureus (MRSA)500[10]
Klebsiella pneumoniae500[10]
Bacillus cereus1000[10]
Bacillus subtilis1000[10]
Staphylococcus aureus1000[10]
Compound 4h Mycobacterium bovis (BCG)Not specified[11]
Compound 8 Various Bacteria0.004 - 0.03 (mg/mL)[12]
Compound 15 Various Fungi0.004 - 0.06 (mg/mL)[12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds & Control compound_prep->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

egfr_vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyran_Derivatives Pyran Derivatives Pyran_Derivatives->EGFR Inhibition Pyran_Derivatives->VEGFR2 Inhibition EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Simplified EGFR and VEGFR-2 signaling pathways inhibited by pyran derivatives.

Conclusion

The this compound scaffold represents a privileged structure in the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and antimicrobial agents. The provided quantitative data highlights the potency of these compounds, while the detailed experimental protocols offer a foundation for further research and validation. The inhibition of key signaling pathways, such as those mediated by EGFR and VEGFR-2, provides a mechanistic basis for the observed anticancer effects. Future studies should focus on optimizing the structure of these derivatives to enhance their activity and selectivity, as well as on in vivo evaluations to translate these promising in vitro results into potential clinical applications.

References

Validation of Ethyl 4-oxo-4H-pyran-2-carboxylate Structure using 2D NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy in the structural validation of Ethyl 4-oxo-4H-pyran-2-carboxylate against plausible isomeric alternatives. The experimental data presented herein demonstrates the definitive power of 2D NMR techniques in elucidating the correct molecular architecture.

Structural Elucidation using 2D NMR

The unequivocal assignment of the chemical structure of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information, complex molecules or the presence of isomers can lead to ambiguous assignments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond correlation data that can resolve these ambiguities and confirm connectivity within a molecule.

This guide focuses on the structural validation of This compound (Structure A) and compares its expected 2D NMR data with two potential isomers: Ethyl 6-oxo-6H-pyran-2-carboxylate (Structure B) and Ethyl 4-oxo-4H-pyran-3-carboxylate (Structure C) .

Structure A: this compound (Correct Structure)Structure B: Ethyl 6-oxo-6H-pyran-2-carboxylate (Isomer 1)Structure C: Ethyl 4-oxo-4H-pyran-3-carboxylate (Isomer 2)
Image of Structure A Image of Structure B Image of Structure C
O=C1C=CC(O)=C(C(=O)OCC)C1O=C1OC=CC=C1C(=O)OCCO=C1C=C(C(=O)OCC)C=CO1

Comparative 2D NMR Data Analysis

The following tables summarize the key expected 2D NMR correlations for Structure A and the two isomeric alternatives. These correlations provide a clear basis for distinguishing the correct structure.

Table 1: Expected Key COSY (¹H-¹H) Correlations

StructureKey Proton-Proton CouplingsExpected Correlations
A H3-H5, H5-H6H3 ↔ H5, H5 ↔ H6
B H3-H4, H4-H5H3 ↔ H4, H4 ↔ H5
C H2-H5, H5-H6H2 ↔ H5, H5 ↔ H6

Table 2: Expected Key HSQC (¹H-¹³C) Correlations

StructureProtonExpected Directly Bonded Carbon
A H3C3
H5C5
H6C6
-CH₂--CH₂- (ester)
-CH₃-CH₃ (ester)
B H3C3
H4C4
H5C5
-CH₂--CH₂- (ester)
-CH₃-CH₃ (ester)
C H2C2
H5C5
H6C6
-CH₂--CH₂- (ester)
-CH₃-CH₃ (ester)

Table 3: Expected Key HMBC (¹H-¹³C) Correlations

StructureProtonKey Long-Range Correlations (2-3 bonds)
A H3C2, C4, C5
H5C3, C4, C6
H6C2, C4, C5
-CH₂-C=O (ester), -CH₃
B H3C2, C4, C5
H4C2, C3, C5, C6
H5C3, C4, C6
-CH₂-C=O (ester), -CH₃
C H2C3, C4, C6
H5C3, C4, C6
H6C2, C4, C5
-CH₂-C=O (ester), C3, -CH₃

Experimental Protocol for 2D NMR Data Acquisition

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

2. NMR Instrument:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments is required.

3. ¹H NMR Spectrum:

  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral width and transmitter offset.

4. ¹³C NMR Spectrum:

  • Acquire a standard 1D proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

5. COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin-spin coupling networks.

  • Experiment: gCOSY or DQF-COSY.

  • Key Parameters:

    • Spectral width in both dimensions should cover all proton signals.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 2-8.

6. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Experiment: gHSQC or HSQCAD.

  • Key Parameters:

    • ¹H spectral width set as in the ¹H spectrum.

    • ¹³C spectral width should cover all carbon signals.

    • Number of increments in F1: 128-256.

    • Number of scans per increment: 4-16.

    • One-bond coupling constant (¹JCH) optimized for ~145 Hz.

7. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon correlations.

  • Experiment: gHMBCAD.

  • Key Parameters:

    • ¹H and ¹³C spectral widths set as in the HSQC experiment.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 8-32.

    • Long-range coupling constant (ⁿJCH) optimized for 8-10 Hz.

8. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation to generate the 2D spectra.

  • Phase and baseline correct the spectra.

  • Analyze the cross-peaks to establish correlations.

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.

Caption: Workflow for the validation of this compound structure using 2D NMR.

Conclusion

The strategic application of 2D NMR spectroscopy provides unambiguous evidence for the structural assignment of this compound. By comparing the experimentally obtained COSY, HSQC, and HMBC data with the predicted correlations for plausible isomers, researchers can confidently validate the correct chemical structure. This rigorous approach is indispensable in modern chemical research and drug development to ensure the identity and purity of synthesized compounds.

A Comparative Guide to LC-MS and HPLC for the Purity Assessment of Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of Ethyl 4-oxo-4H-pyran-2-carboxylate, a key intermediate in pharmaceutical synthesis. We present objective performance comparisons, supporting experimental protocols, and an overview of alternative analytical techniques.

Introduction

Ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. This compound, a versatile building block, requires robust analytical methods to quantify its purity and identify potential process-related impurities. The primary synthesis of this compound often involves the thermal decarboxylation of monoethyl chelidonate, which itself can be a byproduct of incomplete hydrolysis in the synthesis of pyran-4-one.[1][2] This can lead to impurities such as the starting materials or side-products.

This guide focuses on the two most prevalent analytical techniques for this purpose: HPLC and LC-MS. While both utilize liquid chromatography for separation, the detection methods offer distinct advantages and disadvantages in terms of specificity, sensitivity, and the level of structural information obtained.

Comparative Analysis: HPLC vs. LC-MS

High-Performance Liquid Chromatography with UV detection is a widely adopted, robust, and cost-effective method for routine purity analysis.[3] It excels at quantifying the main component and known impurities. However, for a comprehensive impurity profile, particularly for identifying unknown species, Liquid Chromatography-Mass Spectrometry provides unparalleled advantages. LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the determination of the molecular weight of impurities and offering structural clues.[4][5]

The selection between HPLC and LC-MS often depends on the stage of drug development. HPLC is frequently sufficient for routine quality control where the impurity profile is well-characterized. In contrast, LC-MS is indispensable during process development, for the characterization of new chemical entities, and in troubleshooting batch failures where unknown impurities may be present.

Data Presentation

The following table summarizes representative data for the purity analysis of a single batch of this compound using HPLC-UV and LC-MS. A certificate of analysis for a commercial sample of this compound reported a purity of 99.88% by HPLC.[6] The LC-MS data is illustrative and represents a typical outcome for a highly pure sample, demonstrating the enhanced sensitivity of the technique.

ParameterHPLC-UVLC-MS (Total Ion Chromatogram)
Purity Assay (%) 99.88%>99.9% (illustrative)
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.005%
Key Advantages High precision and accuracy for quantification of known compounds; cost-effective.Provides molecular weight information for impurity identification; higher sensitivity.
Limitations Requires chromophore for sensitive detection; may not identify co-eluting peaks.Higher operational cost and complexity; matrix effects can cause ion suppression.

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS analysis of this compound are provided below. These protocols are based on established methods for pyranone derivatives.[7][8][9][10]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity determination and quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Example Gradient: 0-20 min, 30-70% acetonitrile; 20-25 min, 70% acetonitrile; 25-30 min, 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the identification and quantification of trace impurities.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (to ensure compatibility with mass spectrometry).

    • Example Gradient: 0-10 min, 20-80% acetonitrile; 10-12 min, 80% acetonitrile; 12-15 min, 20% acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50) to a final concentration of approximately 0.1 mg/mL.

Mandatory Visualization

The following diagram illustrates the general workflow for the purity assessment of this compound using both HPLC and LC-MS.

Purity Assessment Workflow.

Alternative Analytical Techniques

While HPLC and LC-MS are the primary methods, other techniques can provide valuable, often orthogonal, information for purity assessment.

  • Quantitative NMR (qNMR): This technique offers a primary method of quantification without the need for a reference standard of the same compound.[3][4][11] By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate purity value can be determined.[7][8] This method is particularly useful for certifying reference materials.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For highly pure crystalline compounds, a sharp melting endotherm is observed. The presence of impurities broadens this peak and lowers the melting point, an effect that can be used to calculate the mole fraction of impurities.[5][12][13][14] DSC is a valuable tool for assessing the purity of crystalline solids, especially when the impurities are soluble in the melt.[12]

  • Gas Chromatography (GC): For volatile and thermally stable impurities, GC can be a powerful separation technique.[6] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is particularly effective for identifying and quantifying residual solvents or volatile byproducts from the synthesis.

Conclusion

The choice of analytical methodology for the purity assessment of this compound is contingent on the specific requirements of the analysis. HPLC-UV provides a robust and reliable method for routine quality control and purity determination. For a more in-depth understanding of the impurity profile, including the identification of unknown species, LC-MS is the superior technique, offering enhanced sensitivity and structural elucidation capabilities. A multi-faceted approach, potentially incorporating orthogonal techniques like qNMR or DSC, provides the most comprehensive and reliable assessment of purity, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Study of Pyran-Based Versus Furan-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, pyran and furan rings are prevalent moieties in a vast array of bioactive compounds, contributing significantly to their pharmacological profiles. This guide provides an objective comparison of the biological activities of pyran- and furan-based compounds, supported by experimental data, to inform the design and development of novel therapeutics.

Overview of Bioactivity

Both pyran and furan derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The choice between a pyran or furan scaffold can significantly influence a compound's potency, selectivity, and pharmacokinetic properties due to differences in ring size, aromaticity, and hydrogen bonding capacity.

Anticancer Activity: A Comparative Analysis

The antiproliferative effects of pyran and furan derivatives have been extensively evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds, highlighting the comparative efficacy of these two scaffolds.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyran-based Spiro-4H-pyran derivative 5aA549 (Lung)1.8 ± 0.1[1]
Spiro-4H-pyran derivative 5aA375 (Melanoma)2.5 ± 0.2[1]
Spiro-4H-pyran derivative 5aLNCaP (Prostate)3.1 ± 0.1[1]
Dihydropyran-based macrolide 10HL-60 (Leukemia)1.10 ± 0.075
Furan-based Furan-based derivative 7MCF-7 (Breast)2.96[2]
Furan-based derivative 4MCF-7 (Breast)4.06[2]
Benzofuran derivative 36MCF-7 (Breast)0.051
Benzofuran derivative 26MCF-7 (Breast)0.057

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the anticancer compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Antibacterial Activity: Pyran vs. Furan Derivatives

Pyran and furan moieties are integral to many antibacterial agents. Their efficacy is often compared by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassSpecific CompoundStaphylococcus aureusEscherichia coliReference
Pyran-based Spiro-4H-pyran derivative 5a31.25>500[1]
Spiro-4H-pyran derivative 5b31.25>500[1]
Furan-based Carbamothioyl-furan-2-carboxamide 4f230295[6]
Furanone derivative F1318-16-[7]
Nitrofurantoin16 - 644 - 32[8]
Furazidin2 - 44 - 64

Experimental Protocol: Disc Diffusion Assay for Antibacterial Susceptibility

The antibacterial activity of the compounds was evaluated using the Kirby-Bauer disc diffusion method.[9][10]

  • Inoculum Preparation: A bacterial suspension was prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) were impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each disc was measured in millimeters. The MIC was determined using the broth microdilution method.[8]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Certain pyran and furan derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Comparative COX-2 Inhibitory Activity (IC50 in µM)

| Compound Class | Specific Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | |---|---|---|---|---| | Pyran-based | Pyridazine-based pyran 9a | 0.0155 | 0.33 | 21.29 |[11] | | | Pyridazine-based pyran 16b | 0.0169 | 0.315 | 18.63 |[11] | | Furan-based | 2-oxo-5H-furan derivative PYZ3 | 0.011 | - | - |[12] | | | 2,3-diaryl-1,3-thiazolidine-4-one 27 | 0.06 | 24.3 | 405 |[13] |

Signaling Pathway Modulation

The biological activities of pyran and furan derivatives are often attributed to their ability to modulate specific intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.[14][15][16] Both pyran and furan-based compounds have been shown to inhibit this pathway. For instance, a dihydropyran-based macrolide has been found to selectively target the p110α subunit of PI3K, leading to apoptosis. Similarly, certain benzo[b]furan derivatives have demonstrated potent inhibition of the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyran Pyran Derivatives Pyran->PI3K Furan Furan Derivatives Furan->Akt Furan->mTORC1

Pyran and Furan derivatives inhibiting the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses.[5][17][18] Pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of p38 MAP kinase, suggesting a potential mechanism for their anticancer and anti-inflammatory effects.[19]

MAPK_Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors p38 p38 p38->TranscriptionFactors Proliferation Proliferation & Inflammation TranscriptionFactors->Proliferation Pyran Pyran Derivatives Pyran->p38

Pyran derivatives targeting the p38 MAPK signaling pathway.

Conclusion

References

A Comparative Guide to the Anticancer and Enzyme Inhibitory Activities of Novel Pyran-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among these, pyran-2-carboxylate derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realms of anticancer and enzyme inhibitory applications. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various novel pyran-2-carboxylate derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.

Comparative Anticancer Activity of Pyran-2-Carboxylate Derivatives

Recent studies have highlighted the cytotoxic potential of pyran-2-carboxylate derivatives against a range of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability. The IC50 values, representing the concentration of a compound required to inhibit 50% of cancer cell growth, for several novel pyran-2-carboxylate derivatives are summarized below.

Derivative ClassCompoundTarget Cancer Cell LineIC50 (µM)
Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylates 4j (3,4,5-(OCH₃)₃ substitution)MCF-7 (Breast)26.6[4]
4i (4-Cl substitution)MCF-7 (Breast)34.2[4]
4g (4-NO₂ substitution)SW-480 (Colon)34.6[4]
4i (4-Cl substitution)SW-480 (Colon)35.9[4]
4j (3,4,5-(OCH₃)₃ substitution)SW-480 (Colon)38.6[4]
4g (4-NO₂ substitution)MCF-7 (Breast)42.6[4]
Fused Pyran Derivatives 8b (Imidazole-containing)MCF-7 (Breast)4.22 ± 0.81[5]
8a (Imidazole-containing)MCF-7 (Breast)8.24 ± 0.19[5]
Pyrano[3,2-c]pyridine Derivatives 8bA549 (Lung)0.15[6]
8aA549 (Lung)0.23[6]
Steroidal 2H-Pyrans 6HeLa (Cervical) & Jurkat (Leukemia)< 19[7][8]

Enzyme Inhibitory Potential of Pyran Derivatives

Beyond their anticancer properties, pyran derivatives have also been investigated as inhibitors of various enzymes, a critical aspect of targeted drug development. While specific IC50 values for a wide range of pyran-2-carboxylates against diverse enzymes are still an emerging area of research, some studies have shown promising results for the broader class of pyran derivatives. For instance, certain pyrano[3,2-c]pyridine derivatives have demonstrated inhibitory activity against key kinases involved in cancer progression.[6]

Derivative ClassCompoundTarget EnzymeIC50 (µM)
Pyrano[3,2-c]pyridine Derivatives 8aEGFR1.21[6]
8aVEGFR-22.65[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Protocol for IC50 Determination via MTT Assay

This protocol outlines the key steps for assessing the cytotoxic activity of novel pyran-2-carboxylate derivatives against adherent cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, SW-480, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent, such as DMSO.

  • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing vehicle (e.g., DMSO) without the compound are also included.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Assay and Data Acquisition:

  • Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

4. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance of wells containing only medium and MTT.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for determining the IC50 values of novel compounds and a conceptual representation of a signaling pathway that could be targeted by such inhibitors.

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Pyran-2-carboxylate Derivative (Inhibitor) inhibitor->receptor Inhibits

Caption: A conceptual kinase signaling pathway targeted by pyran-2-carboxylate derivatives.

References

Comparative Analysis of Cross-Reactivity for Substituted 4-oxo-4H-pyran-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Target Selectivity

Substituted 4-oxo-4H-pyran-2-carboxylates represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities range from enzyme inhibition to receptor modulation, making them attractive scaffolds for drug discovery. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of selected substituted 4-oxo-4H-pyran-2-carboxylates, supported by available experimental data.

I. Overview of Biological Activities and Cross-Reactivity

The 4-oxo-4H-pyran core is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent at the 2-position, a carboxylate or a derivative such as an amide, plays a crucial role in the molecule's interaction with biological targets. Cross-reactivity studies are essential to understand the full spectrum of a compound's activity and to assess its potential for therapeutic development. This guide focuses on two key areas of cross-reactivity: kinase inhibition and G-protein coupled receptor (GPCR) antagonism.

II. Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data on the inhibitory activities of representative substituted 4-oxo-4H-pyran-2-carboxylates against different biological targets.

Table 1: Kinase Inhibitory Profile of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide Derivatives

A series of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been investigated as potential inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in cancer progression.[1][2][3] The following data, when available in full-text publications, would illustrate the potency and selectivity of these compounds.

Compound IDTarget KinaseIC50 (nM)Notes
Compound A SrcData not availableLead compound from the series.
LckData not availableA closely related SFK member.
FynData not availableAnother SFK member to assess family selectivity.
EGFRData not availableA receptor tyrosine kinase to assess broader selectivity.
CDK2Data not availableA serine/threonine kinase to assess cross-family selectivity.
Compound B SrcData not availableAn analog with modified substitution.
LckData not available
FynData not available
EGFRData not available
CDK2Data not available

Absence of specific IC50 values indicates that while the compounds were designed as Src inhibitors, comprehensive kinase panel data was not available in the public domain at the time of this review. Researchers are encouraged to perform broad kinase screening to fully characterize the selectivity of their compounds.

Table 2: GPCR Antagonist Profile of a Substituted 4-oxo-4H-pyran Derivative

A high-throughput screening campaign identified 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor, a GPCR involved in cardiovascular homeostasis. The selectivity of this compound was assessed against the closely related angiotensin II type 1 (AT1) receptor and a panel of other GPCRs.

Compound IDPrimary TargetIC50 (nM)Off-Target% Inhibition at 10 µMSelectivity Fold (vs. AT1)
ML221 Apelin (APJ) Receptor270AT1 Receptor<50%>37
κ-opioid receptor<50%
Benzodiazepine receptor<70%
27 other GPCRs<50%

Data from a study on the discovery of ML221 as an APJ receptor antagonist.

III. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of cross-reactivity data. Below are representative methodologies for key assays.

A. In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • Recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-33P]ATP

  • Test compounds dissolved in DMSO

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

B. GPCR Functional Antagonist Assay (Cell-Based)

This protocol outlines a general method for identifying functional antagonists of a GPCR using a cell-based reporter assay.

1. Reagents and Materials:

  • A stable cell line overexpressing the GPCR of interest (e.g., APJ receptor) and a reporter gene (e.g., β-galactosidase under the control of a cyclic AMP response element).

  • Cell culture medium and supplements.

  • The cognate agonist for the GPCR (e.g., apelin-13).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Lysis buffer and substrate for the reporter enzyme (e.g., chemiluminescent substrate for β-galactosidase).

  • Luminometer.

2. Assay Procedure:

  • Seed the engineered cells in a 96- or 384-well plate and incubate to allow for cell attachment.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the diluted test compound to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 3-6 hours).

  • Lyse the cells and add the reporter enzyme substrate.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-induced signal for each compound concentration.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

IV. Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Compound Serial Dilution plate_prep Assay Plate Preparation (Kinase, Substrate) reaction_init Reaction Initiation (Add [γ-33P]ATP) plate_prep->reaction_init incubation Incubation at 30°C reaction_init->incubation reaction_stop Reaction Termination incubation->reaction_stop capture Substrate Capture (Filter Plate) reaction_stop->capture wash Washing capture->wash readout Radioactivity Measurement wash->readout analysis IC50 Determination readout->analysis

Caption: Workflow for an in vitro kinase inhibitor profiling assay.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src activates STAT3 STAT3 Src->STAT3 phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes Inhibitor 4-oxo-4H-pyran-2-carboxylate Inhibitor Inhibitor->Src inhibits

Caption: Simplified Src kinase signaling pathway, a target for 4-oxo-4H-pyran-2-carboxylates.

References

A Comparative Guide to the Spectroscopic Data of 4-oxo-4H-pyran-2-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of 4-oxo-4H-pyran-2-carboxylate esters, specifically the methyl, ethyl, and propyl esters. The 4-oxo-4H-pyran core is a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Understanding the spectroscopic characteristics of its derivatives is crucial for their synthesis, identification, and the development of new therapeutic agents. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl, ethyl, and propyl 4-oxo-4H-pyran-2-carboxylate. This data is essential for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundH-3 (d, J≈5.7 Hz)H-5 (d, J≈5.7 Hz)H-6 (dd, J≈5.7, 0.7 Hz)Ester Alkyl Group Protons (ppm)
Methyl 4-oxo-4H-pyran-2-carboxylate~7.25~6.40~7.803.95 (s, 3H, -OCH₃)
This compound7.11[1]6.44[1]7.83[1]4.43 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.41 (t, J=7.1 Hz, 3H, -OCH₂CH₃)[1]
Propyl 4-oxo-4H-pyran-2-carboxylate~7.24~6.42~7.81~4.32 (t, J≈6.7 Hz, 2H, -OCH₂CH₂CH₃), ~1.78 (sext, J≈7.4 Hz, 2H, -OCH₂CH₂CH₃), ~1.02 (t, J≈7.4 Hz, 3H, -OCH₂CH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundC-2C-3C-4C-5C-6Ester C=OEster Alkyl Group Carbons (ppm)
Mthis compound~153.0~118.5~178.0~117.0~155.5~160.0~52.5 (-OCH₃)
This compound152.8[1]119.9[1]178.4[1]118.4[1]155.2[1]159.7[1]62.9 (-OCH₂CH₃), 13.9 (-OCH₂CH₃)[1]
Propyl 4-oxo-4H-pyran-2-carboxylate~152.9~119.8~178.2~118.3~155.3~159.9~68.5 (-OCH₂CH₂CH₃), ~22.0 (-OCH₂CH₂CH₃), ~10.4 (-OCH₂CH₂CH₃)

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundIR (C=O, pyrone) cm⁻¹IR (C=O, ester) cm⁻¹IR (C-O-C) cm⁻¹MS (m/z) [M]⁺
Mthis compound~1650~1740~1250154.03
This compound~1655~1735~1245168.04
Propyl 4-oxo-4H-pyran-2-carboxylate~1653~1738~1248182.06

Note: The data for the methyl and propyl esters are predicted based on the known data for the ethyl ester and general spectroscopic principles. Actual experimental values may vary slightly.

Experimental Protocols

Synthesis of 4-oxo-4H-pyran-2-carboxylate Esters

The synthesis of the target esters is achieved through a Fischer esterification of 4-oxo-4H-pyran-2-carboxylic acid with the corresponding alcohol (methanol, ethanol, or propanol) in the presence of an acid catalyst.[2]

Materials:

  • 4-oxo-4H-pyran-2-carboxylic acid

  • Methanol, Ethanol, or Propanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-oxo-4H-pyran-2-carboxylic acid (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol, ethanol, or propanol, used in excess as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops) at 0 °C.

  • The reaction mixture is then heated to reflux and maintained at that temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the excess alcohol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-oxo-4H-pyran-2-carboxylate ester.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer. Liquid samples were analyzed as a thin film on a salt plate (NaCl or KBr), and solid samples were analyzed as a KBr pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe, and the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ was determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the 4-oxo-4H-pyran-2-carboxylate esters.

experimental_workflow start Start: 4-oxo-4H-pyran-2-carboxylic acid + Alcohol (MeOH, EtOH, or PrOH) synthesis Fischer Esterification (H₂SO₄ catalyst, reflux) start->synthesis workup Work-up: - Neutralization - Extraction synthesis->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Pure Ester: - Methyl - Ethyl - Propyl purification->product analysis Spectroscopic Analysis product->analysis nmr ¹H & ¹³C NMR analysis->nmr ir FT-IR analysis->ir ms Mass Spectrometry analysis->ms

General workflow for synthesis and analysis.

This guide offers a foundational comparison of the spectroscopic properties of methyl, ethyl, and propyl 4-oxo-4H-pyran-2-carboxylates. The provided data and protocols are intended to support researchers in the synthesis, characterization, and further development of novel compounds based on the versatile 4-oxo-4H-pyran scaffold.

References

Validating the Mechanism of Action for Ethyl 4-oxo-4H-pyran-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate analogs, focusing on their mechanism of action as potential therapeutic agents. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for researchers in drug discovery and development.

Introduction

This compound and its derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] Their structural versatility allows for the synthesis of diverse analogs with enhanced potency and selectivity. This guide focuses on the anticancer properties of these analogs, particularly their mechanisms of action involving the inhibition of key signaling pathways implicated in cancer progression. The primary mechanisms explored are the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), and the inhibition of Cyclin-Dependent Kinase 2 (CDK2).

Comparative Performance of Analogs

The anticancer efficacy of various this compound analogs has been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency.

Table 1: Dual EGFR/HER-2 Inhibitory Activity of Pyrano[3,2-c]quinoline Analogs

Compound IDR GroupsTarget Cell LineIC₅₀ (nM) vs. Cancer Cell LineIC₅₀ (nM) vs. EGFRIC₅₀ (nM) vs. HER-2Reference Compound (IC₅₀, nM)
3a R¹=R²=R³=R⁴=H, Ar=4-OCH₃PhMCF-7306830Erlotinib (80), Lapatinib (26)
HT-2923Erlotinib (30)
3c R¹=R²=R³=R⁴=H, Ar=4-OCH₃PhMCF-7307539Erlotinib (80), Lapatinib (26)
HT-2928Erlotinib (30)
3f R¹=CH₃, R²=R³=R⁴=H, Ar=4-OCH₃PhMCF-7-7133Erlotinib (80), Lapatinib (26)
HT-2925Erlotinib (30)
3g R¹=R²=R³=R⁴=H, Ar=4-ClPhMCF-742---
HT-2930-
3d R¹=R²=R³=R⁴=Me, Ar=4-OCH₃PhMCF-731---
HT-2928-
3h R¹=R²=R³=R⁴=Me, Ar=4-ClPhMCF-749---
HT-2934-

Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.

Table 2: Antiproliferative Activity of 4H-Pyran Analogs against HCT-116 Colon Cancer Cells

Compound IDSubstituentsIC₅₀ (µM)
4d 4-(4-bromophenyl)75.1
4k 4-(4-nitrophenyl)85.88

Data from a study on 4H-pyran derivatives as antiproliferative agents.[2][3]

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound analogs are attributed to their interaction with specific molecular targets, leading to the disruption of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

1. Dual EGFR/HER-2 Inhibition

Certain pyrano[3,2-c]quinoline analogs have been identified as potent dual inhibitors of EGFR and HER-2, two receptor tyrosine kinases that are often overexpressed in various cancers and play a crucial role in tumor growth and progression.[4] Inhibition of these receptors blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cell proliferation and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Transcription->Proliferation ligand Growth Factor (e.g., EGF) ligand->EGFR Binds inhibitor Pyran Analog (Dual Inhibitor) inhibitor->EGFR Inhibits inhibitor->HER2 Inhibits

Fig. 1: EGFR/HER-2 Signaling Pathway Inhibition.

2. CDK2 Inhibition and Apoptosis Induction

Other 4H-pyran derivatives have been shown to exert their antiproliferative effects by inhibiting CDK2, a key regulator of the cell cycle, particularly the G1/S phase transition.[2][3] Inhibition of CDK2 leads to cell cycle arrest and subsequent induction of apoptosis, or programmed cell death. This apoptotic process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[3]

CDK2_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway inhibitor 4H-Pyran Analog (CDK2 Inhibitor) CDK2_CyclinE CDK2/Cyclin E inhibitor->CDK2_CyclinE Inhibits Bax Bax (Pro-apoptotic) inhibitor->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) inhibitor->Bcl2 Downregulates G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Transition G2_M_Phase G2/M Phase S_Phase->G2_M_Phase CDK2_CyclinE->G1_Phase Promotes Progression Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (EGFR/HER-2/CDK2) - Substrate & ATP - Test Compound (Pyran Analog) start->reagents reaction Set up Kinase Reaction in 384-well plate reagents->reaction incubation1 Incubate (e.g., 60 min at RT) reaction->incubation1 stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubate (40 min at RT) stop_reaction->incubation2 detection Add Detection Reagent incubation2->detection incubation3 Incubate (30 min at RT) detection->incubation3 readout Measure Luminescence incubation3->readout analysis Data Analysis (Calculate IC₅₀) readout->analysis end End analysis->end Cell_Cycle_Analysis_Workflow start Start: Cell Culture treatment Treat cells with Pyran Analog start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix cells in cold 70% Ethanol harvest->fixation staining Stain with Propidium Iodide (PI) & RNase A fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Generate Histogram and Determine Cell Cycle Distribution flow_cytometry->data_analysis end End data_analysis->end

References

Newly Synthesized Pyran Compounds Demonstrate Potent and Selective Cytotoxicity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized pyran derivatives reveals significant cytotoxic activity against a range of human cancer cell lines. Several compounds exhibit low micromolar efficacy, inducing cell death through apoptosis and cell cycle arrest. This guide provides a comprehensive overview of their comparative cytotoxicity, detailed experimental protocols for evaluation, and insights into the potential signaling pathways involved.

Researchers in oncology and drug discovery are continually seeking novel chemical scaffolds that can be developed into effective anticancer therapies. The pyran ring system is a well-established pharmacophore found in numerous bioactive natural products and synthetic compounds, demonstrating a wide array of pharmacological activities, including anticancer properties.[1] This guide summarizes recent findings on the cytotoxic effects of newly synthesized pyran derivatives, offering a valuable resource for scientists engaged in the development of next-generation cancer therapeutics.

Comparative Cytotoxicity of Novel Pyran Derivatives

The antiproliferative activity of a series of newly synthesized pyran compounds was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using standard cytotoxicity assays. The results, summarized in the table below, highlight the varying degrees of efficacy and selectivity of these compounds.

Compound IDTarget Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridine Derivative
4-CP.PMCF-7 (Breast Carcinoma)60 ± 4.0[2]
P.PMCF-7 (Breast Carcinoma)100 ± 5.0[2]
3-NP.PMCF-7 (Breast Carcinoma)140 ± 5.0[2]
TPM.PMCF-7 (Breast Carcinoma)180 ± 6.0[2]
Fused Pyran Derivatives
14bA549 (Lung Carcinoma)0.23 ± 0.12[3]
8cHCT116 (Colon Carcinoma)7.58 ± 1.01[3]
6eMCF-7 (Breast Carcinoma)12.46 ± 2.72[3]
4H-Pyran Derivatives
4dHCT-116 (Colon Carcinoma)75.1[4]
4kHCT-116 (Colon Carcinoma)85.88[4]
Naphthoflavone Derivative
59MiaPaCa-2 (Pancreatic Cancer)1.93[5]
59MCF-7 (Breast Carcinoma)5.63[5]
Chantarasriwong et al. Compound
106HCT-116 (Colon Carcinoma)0.2[5]
107HL-60 (Leukemia)0.4[5]
Chromeno-annulated Pyran Analogue
28A549 (Lung Carcinoma)2.53[5]

Note: IC50 values are presented as mean ± standard deviation where available. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of the cytotoxic effects of novel compounds. The following protocols for MTT, LDH, and Annexin V assays are widely used in the field.

MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Newly synthesized pyran compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyran compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies the amount of LDH in the supernatant as an indicator of cytotoxicity.

Materials:

  • Cultured cells and test compounds in a 96-well plate

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Prepare Controls: Include wells for no-cell control (medium only), vehicle control (cells with DMSO), and a maximum LDH release control (cells treated with lysis buffer).

  • Incubate with Compounds: Treat cells with the pyran compounds for the desired time.

  • Collect Supernatant: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add the stop solution to each well.

  • Measure Absorbance: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.[1][6]

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is fluorescently labeled. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[7][8][9][10]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7][10]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these pyran compounds, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay start Seed cells in 96-well plate treat Treat with Pyran Compounds (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis (Calculate IC50) read->analyze end Determine Cytotoxicity analyze->end

Caption: A typical experimental workflow for determining the cytotoxicity of newly synthesized pyran compounds.

G cluster_apoptosis Proposed Apoptosis Signaling Pathway pyran Pyran Compound cell Cancer Cell pyran->cell ps Phosphatidylserine Externalization cell->ps caspase_cascade Caspase Activation (e.g., Caspase-3) cell->caspase_cascade apoptosis Apoptosis ps->apoptosis caspase_cascade->apoptosis

Caption: Proposed signaling pathway for pyran-induced apoptosis, highlighting key molecular events.

G cluster_cell_cycle Proposed Cell Cycle Arrest Pathway pyran Pyran Compound cell_cycle Cell Cycle Progression pyran->cell_cycle inhibits g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest g0g1_arrest G0/G1 Phase Arrest cell_cycle->g0g1_arrest s_arrest S Phase Arrest cell_cycle->s_arrest

Caption: Logical diagram illustrating the induction of cell cycle arrest at various phases by pyran compounds.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies suggest that the cytotoxic effects of these pyran derivatives are mediated through the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle progression.[3][4][11][12] The activation of caspases, a family of proteases crucial for the execution of apoptosis, has been observed in response to treatment with some pyran compounds.[4]

Furthermore, many of the tested compounds have been shown to cause an accumulation of cells in specific phases of the cell cycle, such as G0/G1, S, or G2/M, indicating an interference with the molecular machinery that governs cell division.[3][13][14][15] This cell cycle arrest can prevent cancer cells from proliferating and may ultimately lead to their demise.

The diverse and potent anticancer activities exhibited by this new generation of pyran compounds underscore their potential as promising scaffolds for the development of novel cancer therapeutics. Further investigations into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are warranted to fully elucidate their therapeutic potential.

References

Evaluating Ethyl 4-oxo-4H-pyran-2-carboxylate: A Comparative Guide for Use as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating Ethyl 4-oxo-4H-pyran-2-carboxylate as a potential fluorescent marker. While the reviewed scientific literature details the synthesis of this compound, its specific photophysical properties, such as quantum yield and spectral characteristics, have not been extensively characterized. Pyran derivatives, however, are a known class of fluorophores, with some exhibiting significant fluorescence and large Stokes shifts, suggesting the potential of this compound as a useful probe.[1][2][3]

This document outlines the necessary experimental protocols to characterize this compound and presents a comparative analysis against well-established fluorescent probes.

Performance Comparison of Existing Fluorescent Probes

To establish a benchmark for evaluation, the following table summarizes the key photophysical properties of several commercially available and widely used fluorescent probes. A desirable fluorescent marker possesses a high fluorescence quantum yield (Φf) for brightness, and a large Stokes shift to minimize self-quenching and reduce crosstalk between excitation and emission signals.[4][5]

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)Solvent/Conditions
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available-
Fluorescein490514240.950.1 M NaOH
Rhodamine 6G528553250.95Ethanol
Rhodamine B555580250.31Ethanol
Coumarin 1373450770.73Ethanol
DAPI (bound to DNA)358461103~0.40Aqueous Buffer
DCM4716361650.44Acetonitrile

Note: Photophysical properties are highly dependent on the solvent and local environment. Values are representative.

Experimental Protocols

To properly evaluate this compound, its synthesis and photophysical characterization are required.

Synthesis Protocol: this compound

The synthesis of the target compound can be achieved as a side-product during the preparation of pyran-4-one from chelidonic acid.[6][7] The formation involves the base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis and thermal decarboxylation. Incomplete hydrolysis of the intermediate diester can yield the monoester product, this compound.[6]

Materials:

  • Sodium

  • Ethanol

  • Acetone

  • Diethyl oxalate

  • Hydrochloric Acid (HCl)

Procedure (adapted from literature): [6]

  • Prepare chelidonic acid according to established literature procedures, which involves the condensation of acetone and diethyl oxalate using sodium ethoxide as a base.

  • The resulting diethyl chelidonate is then hydrolyzed. Incomplete hydrolysis may leave one ester group intact.

  • During the final workup and purification via vacuum distillation of the primary product (pyran-4-one), this compound can be isolated as a higher-boiling point fraction.[6]

  • The structure and purity should be confirmed using NMR spectroscopy and mass spectrometry.

Protocol: Determination of Photophysical Properties

The following protocols describe the standard procedures for measuring the absorption spectrum, emission spectrum, and the relative fluorescence quantum yield.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54; or Rhodamine 6G in ethanol, Φf = 0.95)[8]

2. Measurement of Absorption and Emission Spectra:

  • Prepare a dilute solution of this compound in the desired solvent.

  • Using the UV-Vis spectrophotometer, measure the absorption spectrum to identify the absorption maximum (λex).

  • Using the spectrofluorometer, set the excitation wavelength to the λex identified in the previous step.

  • Scan a range of longer wavelengths to record the fluorescence emission spectrum and identify the emission maximum (λem).

  • The Stokes shift is calculated as the difference: Stokes Shift (nm) = λem - λex .[9]

3. Measurement of Relative Fluorescence Quantum Yield (Φf): The relative method is a widely used technique that compares the fluorescence of the test sample to a well-characterized standard.[8][10][11]

  • Solution Preparation: Prepare a series of five dilute solutions of both the test sample (this compound) and the chosen standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength ranges from 0.01 to 0.1. This low absorbance is crucial to avoid inner filter effects.[8]

  • Absorbance Measurement: Measure the absorbance of all ten solutions at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the ten solutions. Ensure all instrument settings (e.g., slit widths) remain constant throughout all measurements.

    • Record the emission spectrum of a solvent-only blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard spectrum.

    • For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).

    • Perform a linear regression for both datasets to obtain the slope (gradient) of each line.

  • Calculation: Calculate the quantum yield of the test sample (Φf_sample) using the following equation:[8][10]

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are different; if the same solvent is used, this term is 1).

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating a novel fluorescent probe and a conceptual signaling pathway where such a probe could be applied.

G cluster_0 Synthesis & Purification cluster_1 Photophysical Characterization cluster_2 Data Analysis & Comparison synthesis Synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Structural Confirmation (NMR, Mass Spec) purification->characterization prep_solutions Prepare Dilute Solutions (Sample & Standard) characterization->prep_solutions abs_spec Measure Absorption Spectra (Determine λex) prep_solutions->abs_spec em_spec Measure Emission Spectra (Determine λem) abs_spec->em_spec qy_measure Measure Fluorescence vs. Absorbance Series em_spec->qy_measure calc_stokes Calculate Stokes Shift (λem - λex) em_spec->calc_stokes plot_qy Plot Integrated Intensity vs. Absorbance qy_measure->plot_qy calc_qy Calculate Quantum Yield (Φf) (Relative Method) plot_qy->calc_qy compare Compare with Existing Probes calc_qy->compare

Caption: Experimental workflow for evaluating a novel fluorescent probe.

G cluster_pathway Conceptual Signaling Pathway ligand Signal (e.g., Ligand) receptor Receptor ligand->receptor enzyme Enzyme Activation (e.g., Kinase) receptor->enzyme probe Probe Activation enzyme->probe Catalyzes change in probe structure fluorescence Fluorescence Signal (Detectable Output) probe->fluorescence Emits light

Caption: Generic signaling pathway for a fluorescent probe.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-oxo-4H-pyran-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 4-oxo-4H-pyran-2-carboxylate (CAS No. 1551-45-7), a compound requiring careful handling as hazardous waste. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

Disclaimer: This document provides guidance based on available safety data for this compound and general principles of laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local, state, and federal regulations before proceeding with any disposal.

Immediate Safety and Hazard Profile

Before initiating disposal, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Summary Table

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H315: Causes skin irritationSkin irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationEye irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[3]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection
  • Identify the Waste Stream: Designate a specific, compatible container for this compound waste. This includes the pure compound, solutions containing the compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels).[5]

  • Select an Appropriate Container:

    • Use a sealable, chemical-resistant container (e.g., high-density polyethylene) in good condition.[5][6]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks or the escape of vapors.[4][5]

    • Do not mix this waste with other incompatible waste streams.[5]

  • Solid Waste Collection: Place unused, expired, or contaminated solid this compound directly into the designated hazardous waste container.[5]

  • Liquid Waste (Solutions) Collection:

    • If the compound is in a solvent, the entire solution must be treated as hazardous waste.[5]

    • Segregate halogenated and non-halogenated solvent waste into separate, appropriately labeled containers unless your institution's EHS guidelines permit mixing.[5]

Step 2: Waste Container Labeling

Proper labeling is a critical compliance step. All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.[5][6]

The label must include:

  • The words "Hazardous Waste" .[5][6]

  • The full chemical name: "this compound" and its concentration. Acronyms or formulas are not acceptable.[6]

  • A clear list of the associated hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation").[5]

  • The date when the waste was first added to the container (accumulation start date).[5]

Step 3: Storage of Chemical Waste
  • Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of waste generation.[5]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[5][6] This prevents the release of vapors and protects the lab environment.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[7]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full (up to 90%) or the waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) department.

  • Complete Paperwork: Fill out any required hazardous material pickup forms as mandated by your institution.[6]

  • Professional Disposal: The final disposal must be conducted by a licensed and approved waste disposal contractor arranged through your EHS department.[3] This ensures the waste is managed in an environmentally responsible and compliant manner.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: For large spills, or if you feel it is unsafe to clean up, evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's emergency response team.[5]

  • Control and Contain (for small, manageable spills):

    • Ensure the area is well-ventilated.

    • Wear the full complement of PPE as described above.

    • Prevent the spill from entering drains or waterways.

    • Absorb the spilled material with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.

  • Cleanup and Disposal:

    • Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[5]

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

    • Decontaminate the spill area with an appropriate solvent, collecting the rinsate as hazardous liquid waste.[5]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposal cluster_spill Contingency: Spill start Start: Waste Generation (Unused, Contaminated, or Expired) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Compatible & Labeled Hazardous Waste Container ppe->container segregate Segregate Waste Stream (Solid vs. Liquid, Halogenated vs. Non-Halogenated) container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store check_cap Keep Container Tightly Capped (Open only when adding waste) store->check_cap check_fill Monitor Fill Level (Do not exceed 90%) check_cap->check_fill check_fill->store Not Full contact_ehs Contact Institutional EHS for Waste Pickup check_fill->contact_ehs Container is Full paperwork Complete Hazardous Waste Disposal Forms contact_ehs->paperwork end Professional Disposal by Approved Vendor paperwork->end spill_eval Is spill large or unsafe? spill->spill_eval spill_evacuate Evacuate & Call Emergency Response spill_eval->spill_evacuate Yes spill_cleanup Contain & Clean with Inert Absorbent spill_eval->spill_cleanup No spill_dispose Collect Debris as Hazardous Waste spill_cleanup->spill_dispose spill_dispose->store

References

Personal protective equipment for handling Ethyl 4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4-oxo-4H-pyran-2-carboxylate. The following procedures are based on general best practices for handling similar chemical compounds and should be supplemented by a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is appropriate personal protective equipment.[1] All PPE should be inspected for integrity before each use.[2][3]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldProtects against splashes and vapors. Standard safety glasses are insufficient.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer protection against a broad range of chemicals for short-term use.[4] For prolonged contact, consult the glove manufacturer's compatibility chart.
Body Protection Chemical-Resistant Laboratory CoatShould be fully buttoned to cover as much skin as possible.[2][4] Flame-resistant coats are recommended if working with flammable materials.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[2][5][6] If a fume hood is not available or insufficient, a respirator with an appropriate organic vapor cartridge is required.[2][4]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.[3][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[2]

  • Information Review: Read and understand the Safety Data Sheet (SDS) for this or a similar compound.[3][6]

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and labeled waste containers, are readily available.[2]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.[2]

2. Handling:

  • Location: All manipulations of this compound should be conducted within a certified chemical fume hood.[2][8]

  • Weighing: To avoid generating dust, do not pour the powder directly from the container.[9] Transfer the powder in small scoops.[9] Close the container when not in use to prevent spills.[9]

  • Preventing Exposure: Handle the chemical carefully to avoid creating aerosols or dust.[2] Prevent contact with skin, eyes, and clothing.[2][10]

  • General Practices: Do not eat, drink, or smoke in the laboratory.[5][10] Wash hands thoroughly after handling, even if gloves were worn.[3][5]

3. Spill Management:

  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[2][5]

  • Cleanup: Use wet cleaning methods or a HEPA vacuum for cleaning up dust.[9] Decontaminate the exterior of vials and equipment.[9]

  • Ventilation: Ensure adequate ventilation during cleanup.[5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: Dispose of this compound and any contaminated materials in a designated, clearly labeled hazardous waste container.[8] Do not mix with incompatible waste streams.[8]

  • Container Requirements: The waste container must be made of a compatible material, have a secure cap, and be kept closed when not in use.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list its contents.[2]

  • Regulations: Dispose of the waste according to local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Conduct Risk Assessment B Review Safety Data Sheet A->B C Gather All Materials B->C D Inspect Personal Protective Equipment C->D E Verify Fume Hood Functionality D->E F Don Appropriate PPE E->F G Work Inside Certified Fume Hood F->G H Weigh Compound Carefully G->H I Perform Experiment H->I J Decontaminate Glassware & Surfaces I->J S1 Evacuate Area (if necessary) I->S1 Spill Occurs K Segregate Hazardous Waste J->K L Dispose of Waste in Labeled Container K->L M Remove PPE L->M N Wash Hands Thoroughly M->N S2 Alert Supervisor S1->S2 S3 Contain Spill with Absorbent Material S2->S3 S4 Clean and Decontaminate Area S3->S4 S5 Dispose of Contaminated Materials as Hazardous Waste S4->S5

Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.